2-(2-oxoimidazolidin-1-yl)acetic Acid
Description
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Properties
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAWJUIPAYPCEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360682 | |
| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87219-22-5 | |
| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-oxoimidazolidin-1-yl)acetic acid (CAS 87219-22-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific biological activity, detailed experimental protocols, and mechanism of action for 2-(2-oxoimidazolidin-1-yl)acetic acid (CAS 87219-22-5) is limited. This guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol based on related compounds, and an analysis of the biological activities of structurally similar imidazolidinone derivatives to inform potential research directions.
Core Compound Properties
This compound is a heterocyclic compound featuring a central imidazolidinone ring substituted with an acetic acid group. Its chemical structure and basic properties are summarized below.
| Property | Value | Source |
| CAS Number | 87219-22-5 | - |
| Molecular Formula | C₅H₈N₂O₃ | [1][2] |
| Molecular Weight | 144.13 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | C1CN(C(=O)N1)CC(=O)O | [2] |
| Predicted XlogP | -1.1 | [2] |
Synthesis and Characterization
Putative Experimental Protocol: Synthesis
This proposed protocol is based on general synthetic strategies for related imidazolidinone compounds and would require optimization.
Materials:
-
Ethylenediamine
-
Urea
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Synthesis of 2-Imidazolidinone: A mixture of ethylenediamine and urea is heated to initiate cyclization, forming 2-imidazolidinone. The crude product is then purified, for example, by recrystallization.
-
N-Alkylation: The synthesized 2-imidazolidinone is deprotonated using a suitable base, such as sodium ethoxide in ethanol, to form the corresponding anion.
-
Reaction with Ethyl Chloroacetate: Ethyl chloroacetate is added to the solution of the deprotonated 2-imidazolidinone. The reaction mixture is refluxed until the starting material is consumed (monitored by TLC). This step results in the formation of ethyl 2-(2-oxoimidazolidin-1-yl)acetate.
-
Purification of the Ester: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude ester is purified using column chromatography.
-
Hydrolysis to the Carboxylic Acid: The purified ethyl 2-(2-oxoimidazolidin-1-yl)acetate is subjected to acidic hydrolysis (e.g., by refluxing with aqueous hydrochloric acid).
-
Isolation and Purification of the Final Product: After hydrolysis, the reaction mixture is cooled, and the product, this compound, is isolated by filtration or extraction and purified by recrystallization.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the characteristic protons and carbons of the imidazolidinone ring and the acetic acid moiety.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O (amide and carboxylic acid), N-H, and O-H functional groups.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final compound.
Potential Biological Activities (Based on Derivatives)
Direct biological activity data for this compound is not available in the public domain. However, the imidazolidinone scaffold is a common motif in a variety of biologically active molecules. Research on derivatives suggests potential therapeutic applications.
Table of Biological Activities of Imidazolidinone Derivatives
| Derivative Class | Biological Activity | Key Findings | Reference |
| Substituted Imidazolidines | Anti-inflammatory, Analgesic | Derivatives have shown potential as non-steroidal anti-inflammatory drugs (NSAIDs) with possible cyclooxygenase-2 (COX-2) inhibition. | [3] |
| Imidazolidine-2,4-dione derivatives | Antimicrobial | Some derivatives have demonstrated in vitro activity against various bacterial and fungal strains. | [3] |
| 2-Oxoimidazolidine derivatives | Angiotensin-Converting Enzyme (ACE) Inhibition | Certain optically active derivatives have been patented for their ACE inhibitory activity, suggesting potential as hypotensive agents. | [4] |
| Imidazolidine-2-thione derivatives | Anticancer (cytotoxicity) | Some di-acylthiourea derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, though the tested compounds were inactive. | [5] |
Experimental Workflows and Signaling Pathways
Due to the lack of specific biological data for this compound, the following diagrams represent generalized workflows for the synthesis and potential biological screening of such a compound, based on the activities of its derivatives.
Synthesis and Characterization Workflow
Caption: Generalized workflow for the synthesis and characterization of this compound.
Biological Screening Workflow (Hypothetical)
References
Spectroscopic Profile of 2-(2-oxoimidazolidin-1-yl)acetic acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.3 - 3.5 | Triplet | 2H | -N-CH₂-CH₂-N- |
| ~3.6 - 3.8 | Triplet | 2H | -N-CH₂-CH₂-N- |
| ~4.1 | Singlet | 2H | -N-CH₂-COOH |
| ~10 - 12 | Broad Singlet | 1H | -COOH |
| ~6.5 - 7.5 | Broad Singlet | 1H | -NH- |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| ~40 - 45 | -N-CH₂-CH₂-N- |
| ~48 - 52 | -N-CH₂-COOH |
| ~160 - 165 | C=O (imidazolidinone) |
| ~170 - 175 | C=O (carboxylic acid) |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~3200 | Medium | N-H stretch (imidazolidinone) |
| 1750 - 1680 | Strong | C=O stretch (carboxylic acid) |
| 1700 - 1650 | Strong | C=O stretch (amide, imidazolidinone) |
| 1450 - 1350 | Medium | C-N stretch |
| 1300 - 1200 | Medium | C-O stretch |
Table 4: Predicted Mass Spectrometry Data [1]
| Adduct | m/z |
| [M+H]⁺ | 145.0608 |
| [M+Na]⁺ | 167.0427 |
| [M-H]⁻ | 143.0462 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for referencing the chemical shifts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer and ionize it using an appropriate technique, such as Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge (m/z) ratio.
-
Data Interpretation: Identify the molecular ion peak and any significant fragment ions to confirm the molecular weight and gain structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.
References
Synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid from glycine and bromoacetic acid.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible synthetic route for 2-(2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences from readily available starting materials, glycine and bromoacetic acid, and proceeds through a two-step sequence involving the formation of a key intermediate, N-(2-aminoethyl)glycine, followed by cyclization to yield the target molecule. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis and further investigation of this compound.
Synthetic Strategy
The synthesis of this compound from glycine and bromoacetic acid is proposed to proceed via a two-step pathway. The initial step involves the synthesis of the intermediate N-(2-aminoethyl)glycine. Subsequently, this intermediate undergoes cyclization with urea to form the desired 2-oxoimidazolidin-1-yl)acetic acid.
Step 1: Synthesis of N-(2-aminoethyl)glycine
In this step, ethylenediamine is reacted with a haloacetic acid (such as chloroacetic acid or bromoacetic acid) to yield N-(2-aminoethyl)glycine. The reaction is a nucleophilic substitution where the primary amine of ethylenediamine attacks the electrophilic carbon of the haloacetic acid.
Step 2: Cyclization with Urea
The synthesized N-(2-aminoethyl)glycine, which contains a 1,2-diamine moiety, is then cyclized with urea. This reaction forms the stable five-membered imidazolidin-2-one ring, yielding the final product, this compound. This method is analogous to the industrial synthesis of ethyleneurea from ethylenediamine and urea.
Experimental Protocols
Step 1: Synthesis of N-(2-aminoethyl)glycine from Ethylenediamine and Chloroacetic Acid
This protocol is adapted from general procedures for the N-alkylation of amines with chloroacetic acid.
Materials:
-
Ethylenediamine
-
Chloroacetic acid
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Ethanol (ice-cold)
-
Acetone
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylenediamine (1.0 mol) in deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of chloroacetic acid (1.0 mol) in deionized water dropwise to the stirred ethylenediamine solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
To the concentrated residue, add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2. This will precipitate the hydrochloride salt of the product.
-
Collect the precipitate by filtration and wash it with ice-cold ethanol, followed by acetone.
-
The crude N-(2-aminoethyl)glycine hydrochloride can be recrystallized from a mixture of water and ethanol to yield the pure product.
Step 2: Synthesis of this compound from N-(2-aminoethyl)glycine and Urea
This protocol is adapted from the established synthesis of ethyleneurea.[1][2][3]
Materials:
-
N-(2-aminoethyl)glycine hydrochloride
-
Urea
-
Deionized water
-
Sodium hydroxide (for neutralization)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve N-(2-aminoethyl)glycine hydrochloride (1.0 mol) in deionized water.
-
Neutralize the solution by the careful addition of a sodium hydroxide solution to free the N-(2-aminoethyl)glycine base.
-
Add urea (1.0 mol) to the solution.
-
Heat the mixture to reflux. During reflux, ammonia gas will be evolved. The reaction can be monitored by testing the evolved gas with moist pH paper.
-
Continue refluxing until the evolution of ammonia ceases, typically for 2-4 hours. The presence of water acts as a moderator for the reaction.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate upon cooling. If not, the solution can be concentrated under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold water.
-
The crude product can be recrystallized from hot water or a water/ethanol mixture to obtain high-purity this compound.
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis.
| Step | Reaction | Reactants | Product | Expected Yield (%) | Reference |
| 1 | N-Alkylation | Ethylenediamine, Chloroacetic Acid | N-(2-aminoethyl)glycine | 60-70 (Estimated) | Based on similar N-alkylation reactions |
| 2 | Cyclization | N-(2-aminoethyl)glycine, Urea | This compound | 90-98 | [1] |
Visualization of the Synthetic Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Proposed two-step synthesis of this compound.
References
In-depth Technical Guide on the Synthesis and Characterization of N-(2-carboxyacetyl)glycine and its Potential Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks direct and detailed information on a compound specifically named "N-(2-carboxyacetyl)glycine anhydride." The synthesis and characterization data for this exact molecule are not well-documented. This guide, therefore, focuses on the synthesis and properties of the parent compound, N-(2-carboxyacetyl)glycine (more commonly known as N-malonylglycine), and discusses the theoretical pathways to its potential anhydride forms based on established chemical principles.
Introduction
N-acylated amino acids are a crucial class of molecules in biochemistry and pharmaceutical sciences. They serve as metabolic intermediates, building blocks for peptides, and pharmacologically active agents. N-(2-carboxyacetyl)glycine, or N-malonylglycine, is a dicarboxylic acid derivative of glycine. Its structure presents interesting possibilities for further chemical modification, including the formation of cyclic or linear anhydrides, which could serve as reactive intermediates in organic synthesis. This document provides a comprehensive overview of the plausible synthetic routes and characterization techniques for N-malonylglycine and its theoretical anhydride derivatives.
Synthesis of N-(2-carboxyacetyl)glycine (N-malonylglycine)
The synthesis of N-malonylglycine can be approached through the acylation of glycine with a suitable malonylating agent. A common and effective method involves the use of Meldrum's acid or a malonyl dichloride derivative under controlled conditions.
Experimental Protocol: Synthesis via Malonyl Dichloride
This protocol outlines a representative procedure for the synthesis of N-malonylglycine using malonyl dichloride.
Materials:
-
Glycine
-
Malonyl dichloride
-
Anhydrous, non-protic solvent (e.g., Dioxane, Tetrahydrofuran)
-
Aqueous base solution (e.g., Sodium bicarbonate, Sodium hydroxide)
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution of Glycine: Suspend glycine (1.0 equivalent) in an anhydrous, non-protic solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Addition of Malonyl Dichloride: Slowly add malonyl dichloride (1.1 equivalents) dropwise to the cooled suspension while stirring vigorously. Maintain the temperature at 0°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid chloride and hydrochloric acid byproduct.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
Acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid. The desired N-malonylglycine should precipitate out of the solution.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure N-(2-carboxyacetyl)glycine.
-
Synthesis Pathway
Caption: Synthesis of N-(2-carboxyacetyl)glycine.
Potential Synthesis of N-(2-carboxyacetyl)glycine Anhydride
The formation of an anhydride from N-(2-carboxyacetyl)glycine could theoretically proceed via an intramolecular cyclization to form a cyclic anhydride, specifically a derivative of 1,3-oxazinane-2,4-dione. This would require a dehydration reaction.
Theoretical Experimental Protocol: Intramolecular Cyclization
Materials:
-
N-(2-carboxyacetyl)glycine
-
Dehydrating agent (e.g., Acetic anhydride, Trifluoroacetic anhydride, or Dicyclohexylcarbodiimide (DCC))
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
Procedure:
-
Dissolution: Dissolve N-(2-carboxyacetyl)glycine (1.0 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Addition of Dehydrating Agent: Add the dehydrating agent (e.g., acetic anhydride, 1.2 equivalents) to the solution. If using a solid reagent like DCC, it should be added portion-wise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by observing the disappearance of the starting material and the formation of a new product spot by TLC.
-
Work-up and Isolation: The work-up procedure will depend on the dehydrating agent used.
-
If acetic anhydride is used, the excess reagent and acetic acid byproduct can be removed under reduced pressure.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Theoretical Cyclization Pathway
Caption: Theoretical cyclization to the anhydride.
Characterization Data
As direct experimental data for N-(2-carboxyacetyl)glycine anhydride is unavailable, the following tables summarize the expected and known characterization data for the parent compound, N-(2-carboxyacetyl)glycine, and the predicted shifts for its cyclic anhydride.
Quantitative Data Summary
| Parameter | N-(2-carboxyacetyl)glycine (Expected) | N-(2-carboxyacetyl)glycine Anhydride (Predicted) |
| Molecular Formula | C5H7NO5 | C5H5NO4 |
| Molecular Weight | 161.11 g/mol | 143.09 g/mol |
| Melting Point | Expected to be a solid with a defined melting point | Expected to be a solid, likely with a different melting point than the parent acid |
| Solubility | Soluble in polar solvents like water, methanol | Likely soluble in aprotic organic solvents |
Spectroscopic Data
| Technique | N-(2-carboxyacetyl)glycine (Expected Features) | N-(2-carboxyacetyl)glycine Anhydride (Predicted Features) |
| ¹H NMR | - Signal for the glycine α-protons (~4.0 ppm, doublet) - Signal for the malonyl CH₂ protons (~3.4 ppm, singlet) - Broad signals for the two COOH protons (>10 ppm) - Signal for the NH proton (~8.5 ppm, triplet) | - Shifted signals for the glycine α-protons and malonyl CH₂ protons due to the rigid cyclic structure. - Absence of the broad COOH proton signals. |
| ¹³C NMR | - Signals for two distinct carboxyl carbons (~170-175 ppm) - Signal for the amide carbonyl carbon (~168 ppm) - Signals for the glycine α-carbon (~42 ppm) and malonyl CH₂ carbon (~45 ppm) | - Shifted signals for the two anhydride carbonyl carbons (~160-170 ppm). - Other carbon signals will also show a shift. |
| IR Spectroscopy | - Broad O-H stretch from the carboxylic acids (~2500-3300 cm⁻¹) - C=O stretch from the carboxylic acids (~1700-1730 cm⁻¹) - Amide I band (C=O stretch) (~1650 cm⁻¹) - N-H stretch (~3300 cm⁻¹) | - Disappearance of the broad O-H stretch. - Appearance of two characteristic anhydride C=O stretching bands (symmetric and asymmetric) in the region of 1750-1850 cm⁻¹.[1] - Shift in the amide I band. |
| Mass Spectrometry | - [M+H]⁺ at m/z 162.03 - [M-H]⁻ at m/z 160.02 | - [M+H]⁺ at m/z 144.02 - Characteristic fragmentation pattern involving the loss of CO and CO₂. |
Conclusion
While a dedicated body of literature for "N-(2-carboxyacetyl)glycine anhydride" is not readily accessible, this guide provides a scientifically grounded framework for its synthesis and characterization based on the properties of its parent molecule, N-malonylglycine, and established principles of organic chemistry. The proposed synthetic routes are robust and adaptable, and the predicted characterization data offer a clear roadmap for identifying these compounds in a laboratory setting. Further research is warranted to explore the synthesis, stability, and potential applications of these intriguing glycine derivatives. Researchers and drug development professionals can use this guide as a starting point for their investigations into this and similar classes of compounds.
References
Physical and chemical properties of 2-(2-oxoimidazolidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-oxoimidazolidin-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its identity, predicted properties, and safety information, alongside a discussion of synthetic approaches and the biological context of related compounds.
Chemical Identity and Physical Properties
This compound, also known as N-carboxymethyl-2-imidazolidinone, is a derivative of imidazolidin-2-one, a five-membered cyclic urea.[1] Its core structure is a common motif in a variety of biologically active molecules.[2][3][4]
Table 1: Chemical Identifiers and Predicted Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | (2-Oxo-imidazolidin-1-yl)-acetic acid, N-Carboxymethyl-2-imidazolidinone | N/A |
| CAS Number | 87219-22-5 | [5] |
| Molecular Formula | C₅H₈N₂O₃ | N/A |
| Molecular Weight | 144.13 g/mol | N/A |
| Predicted XlogP | -1.1 | N/A |
| Predicted Melting Point | Not Available | N/A |
| Predicted Boiling Point | Not Available | N/A |
| Predicted Solubility | Not Available | N/A |
| Predicted pKa | Not Available | N/A |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in peer-reviewed journals. However, the synthesis of related N-substituted imidazolidin-2-ones and analogous acetic acid derivatives has been described, offering potential synthetic routes.
A plausible synthetic approach could involve the N-alkylation of 2-imidazolidinone with a haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. This general strategy is commonly employed for the synthesis of N-substituted heterocyclic acetic acids.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Considerations (Based on Analogous Syntheses):
-
N-Alkylation: 2-Imidazolidinone would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The resulting anion would then be reacted with an ethyl or tert-butyl haloacetate (e.g., ethyl bromoacetate). The reaction progress would typically be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched with water and the product extracted with an organic solvent. The crude ester would then be purified using column chromatography.
-
Hydrolysis: The purified ester would be subjected to acidic or basic hydrolysis. Acidic hydrolysis is often carried out with hydrochloric acid in an aqueous or alcoholic solution, while basic hydrolysis typically uses sodium or lithium hydroxide.
-
Final Product Isolation: After hydrolysis, the reaction mixture would be neutralized to precipitate the carboxylic acid, which would then be collected by filtration, washed, and dried. Recrystallization from a suitable solvent system would be performed for further purification.
Characterization: The final product would be characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl of the urea and the carboxylic acid.
Biological Activity and Signaling Pathways
Direct studies on the biological activity and associated signaling pathways of this compound are not extensively reported in the available literature. However, the imidazolidinone scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. This suggests that this compound could serve as a valuable building block or lead compound in drug discovery.
Derivatives of imidazolidin-2-one have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial Activity: Various substituted imidazolidinones have been synthesized and evaluated for their antibacterial and antifungal properties.[6]
-
Anticancer Activity: Some imidazolidine-2-thione derivatives have been investigated for their cytotoxic effects on cancer cell lines.[2]
-
Antiviral Activity: The imidazolidinone core is found in compounds with potential antiviral applications.[3]
-
Enzyme Inhibition: Substituted imidazolidinones have been explored as inhibitors of various enzymes.
The acetic acid moiety can also contribute to the biological profile of a molecule, potentially influencing its solubility, pharmacokinetic properties, and interaction with biological targets.
Illustrative Signaling Pathway Involvement of a Hypothetical Drug Target:
Should this compound or its derivatives be found to interact with a specific cellular target, for instance, a kinase involved in a cancer signaling pathway, the mechanism could be visualized as follows:
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Safety Information
General Laboratory Safety Precautions:
When handling this compound or similar compounds, standard laboratory safety practices should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data on its physical properties and biological activities are limited in the public domain, its structural relationship to a wide range of pharmacologically active imidazolidinone derivatives suggests its value as a scaffold for further investigation. The synthetic strategies outlined, based on analogous compounds, provide a foundation for its preparation and subsequent biological evaluation. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this compound.
References
- 1. 2-Imidazolidinone - Wikipedia [en.wikipedia.org]
- 2. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of highly substituted imidazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2-OXO-IMIDAZOLIDIN-1-YL)-ACETIC ACID | 87219-22-5 [chemicalbook.com]
- 6. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 7. aksci.com [aksci.com]
Crystal Structure of 2-(2-oxoimidazolidin-1-yl)acetic acid Derivatives: A Methodological and Analytical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies required for the structural elucidation of 2-(2-oxoimidazolidin-1-yl)acetic acid derivatives, a class of compounds of interest in medicinal chemistry. Due to the current absence of publicly available crystal structure data for this specific series, this document serves as a practical manual, outlining generalized protocols for synthesis, crystallization, and single-crystal X-ray diffraction analysis. Furthermore, it presents a framework for structure-activity relationship (SAR) studies, crucial for the rational design of novel therapeutic agents. This guide is intended to equip researchers with the necessary knowledge to pursue the structural characterization of these and other related heterocyclic compounds.
Introduction
The 2-oxoimidazolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The incorporation of an acetic acid moiety at the N-1 position introduces a key functional group that can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. A thorough understanding of the three-dimensional structure of these derivatives is paramount for elucidating their mechanism of action, optimizing their biological activity, and guiding further drug development efforts.
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline solid, providing unequivocal information on bond lengths, bond angles, and conformational preferences. This detailed structural information is invaluable for understanding intermolecular interactions, which govern crystal packing and can influence physical properties such as solubility and stability.
As of the publication of this guide, a definitive crystal structure for this compound or its direct derivatives has not been reported in publicly accessible databases. Therefore, this document aims to bridge this knowledge gap by providing robust, generalized experimental protocols and a theoretical framework for the crystallographic analysis of this important class of compounds.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the N-alkylation of a 2-oxoimidazolidinone precursor with a suitable 2-haloacetic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The following is a generalized protocol for the synthesis of a generic this compound derivative.
General Experimental Protocol for Synthesis
Materials:
-
2-Oxoimidazolidinone (or a substituted derivative)
-
Ethyl bromoacetate (or other haloacetic acid esters)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Hydrochloric acid (for hydrolysis)
-
Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
N-Alkylation: To a solution of 2-oxoimidazolidinone (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-oxoimidazolidin-1-yl)acetate.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1 M hydrochloric acid. Reflux the solution for 4-6 hours, monitoring the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture and remove the ethanol under reduced pressure. The resulting aqueous solution may be cooled to induce crystallization of the product. The solid product is then collected by filtration, washed with cold water, and dried under vacuum to yield the this compound derivative.
Figure 1: Generalized workflow for the synthesis of this compound.
Crystallization of this compound Derivatives
Obtaining high-quality single crystals is the most critical and often the most challenging step in a successful crystal structure determination. The choice of solvent and crystallization technique is paramount. For small organic molecules like the target compounds, several methods can be employed.
General Experimental Protocol for Crystallization
Materials:
-
Purified this compound derivative
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, ethyl acetate, water, hexane)
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to form a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several hours to days.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
If no crystals form, the solution can be placed in a refrigerator or freezer to further decrease the solubility.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble.
-
The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.
-
Figure 2: Decision workflow for the crystallization of organic compounds.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, they can be analyzed by X-ray diffraction to determine their three-dimensional structure. The process involves mounting a crystal on a diffractometer, collecting diffraction data, solving the crystal structure, and refining the structural model.
Standard Experimental Procedure
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Hypothetical Crystallographic Data
In the absence of experimental data for this compound, the following table presents a hypothetical set of crystallographic parameters that might be expected for a compound of this nature. This table is for illustrative purposes only.
| Parameter | Hypothetical Value |
| Crystal Data | |
| Chemical Formula | C₅H₈N₂O₃ |
| Formula Weight | 144.13 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 7.8 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 654.3 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.46 |
| Data Collection | |
| Radiation (Å) | MoKα (λ = 0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | 5678 |
| Independent Reflections | 1432 |
| R_int | 0.035 |
| Refinement | |
| R1 [I > 2σ(I)] | 0.042 |
| wR2 (all data) | 0.115 |
| Goodness-of-fit on F² | 1.05 |
Structure-Activity Relationship (SAR) Studies
The elucidation of the crystal structure of a series of this compound derivatives would be the foundation for comprehensive SAR studies. By correlating specific structural features with biological activity, researchers can develop predictive models to guide the design of more potent and selective compounds.
Key structural aspects to consider in SAR studies include:
-
Conformation of the imidazolidinone ring: The puckering of the five-membered ring.
-
Orientation of the acetic acid side chain: The torsion angles defining the spatial relationship between the ring and the side chain.
-
Intermolecular interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions in the crystal lattice.
-
Influence of substituents: The effect of different functional groups on the overall molecular conformation and intermolecular interactions.
Figure 3: The iterative cycle of structure-activity relationship studies in drug discovery.
Conclusion
While the crystal structure of this compound derivatives remains to be determined, this technical guide provides a comprehensive roadmap for researchers to undertake this important task. The detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, coupled with a framework for SAR studies, are intended to facilitate and accelerate the structural elucidation and rational design of this promising class of compounds. The future disclosure of these crystal structures will undoubtedly provide significant insights into their chemical and biological properties, paving the way for the development of novel therapeutic agents.
An In-depth Technical Guide to the Solubility of 2-(2-oxoimidazolidin-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(2-oxoimidazolidin-1-yl)acetic acid, a key consideration for its handling, formulation, and biological assessment. Due to a lack of publicly available, quantitative solubility data for this specific compound, this document provides a framework for determining its solubility profile. It outlines standardized experimental protocols that can be employed to generate reliable solubility data in a variety of common solvents. Furthermore, this guide presents a logical workflow for solubility assessment and illustrates the key relationships in a typical solubility study through diagrams. The provided templates and methodologies are intended to empower researchers to systematically characterize the solubility of this compound and similar compounds.
Introduction
This compound is an organic compound of interest in various research and development sectors. A fundamental physicochemical property governing its utility is its solubility in different solvent systems. Solubility data is critical for a range of applications, including:
-
Drug Development: Affecting formulation, dosage form design, and bioavailability.
-
Chemical Synthesis: Informing reaction conditions, purification strategies, and product isolation.
-
Analytical Chemistry: Aiding in the development of quantitative and qualitative analytical methods.
This guide provides the necessary protocols and frameworks to systematically determine and present the solubility of this compound.
Solubility Data for this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used | Reference |
| Water | 25 | Shake-Flask | [Your Data] | ||
| Ethanol | 25 | Shake-Flask | [Your Data] | ||
| Methanol | 25 | Shake-Flask | [Your Data] | ||
| Acetone | 25 | Shake-Flask | [Your Data] | ||
| Dichloromethane | 25 | Shake-Flask | [Your Data] | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | [Your Data] | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Shake-Flask | [Your Data] | ||
| Add other solvents as needed |
Experimental Protocols for Solubility Determination
To ensure accuracy and reproducibility, standardized methods should be employed for solubility determination. The following are detailed protocols for commonly used techniques.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1][2]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the solvent to the vial.
-
Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours.[1]
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample through a syringe filter that is compatible with the solvent and does not bind the analyte.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Nephelometry for Kinetic Solubility
Nephelometry is a high-throughput method used to determine the kinetic solubility of a compound, which is particularly relevant in early drug discovery.[3][4][5] This method measures the concentration at which a compound precipitates when an aqueous buffer is added to a stock solution in an organic solvent (typically DMSO).[6]
Objective: To rapidly assess the concentration at which this compound precipitates from a supersaturated solution.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
Microtiter plates (e.g., 96-well)
-
Liquid handling system or multichannel pipettes
-
Nephelometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
In a microtiter plate, create a serial dilution of the stock solution.
-
To each well containing the diluted stock solution, add the aqueous buffer.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a blank control.
Potentiometric Titration for pH-Dependent Solubility
For ionizable compounds like this compound, solubility can be highly dependent on the pH of the solution. Potentiometric titration can be used to determine the solubility as a function of pH.[7][8]
Objective: To determine the pH-solubility profile of this compound.
Materials:
-
This compound
-
Deionized water
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Potentiometer with a calibrated pH electrode
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in deionized water.
-
Place the suspension in a beaker on a stir plate and immerse the pH electrode.
-
Titrate the suspension with the standardized base, recording the pH after each addition.
-
Continue the titration until the compound is fully dissolved and a clear solution is obtained.
-
The point at which the solid completely dissolves corresponds to the pH at which the solubility is equal to the initial concentration of the suspension.
-
By starting with different initial concentrations, a pH-solubility profile can be constructed.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.
Logical Relationships in a Solubility Study
This diagram outlines the key factors and their relationships in a comprehensive solubility study.
Conclusion
While direct solubility data for this compound is currently limited, this guide provides the necessary framework for researchers to independently and accurately determine this critical parameter. By following the detailed experimental protocols for the shake-flask, nephelometry, and potentiometric titration methods, scientists can generate high-quality, reproducible data. The provided table template will aid in the standardized presentation of these findings, and the workflow diagrams offer a clear overview of the experimental process and the interplay of key factors in a solubility study. This comprehensive approach will enable a thorough characterization of the solubility of this compound, facilitating its effective use in research and development.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Laser Nephelometry | Bienta [bienta.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. enamine.net [enamine.net]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
The Multifaceted Therapeutic Potential of Imidazolidinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazolidinone core, a five-membered heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of imidazolidinone derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Anticancer Activity of Imidazolidinone Derivatives
Imidazolidinone-containing compounds have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] The mechanisms underlying their antitumor activity are diverse and include the induction of apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[3][4]
Quantitative Anticancer Activity Data
The cytotoxic effects of various imidazolidinone derivatives have been quantified using the MTT assay, with the half-maximal inhibitory concentration (IC50) values serving as a primary metric for comparison. A summary of reported IC50 values against different cancer cell lines is presented in Table 1.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9r | HCT116 (Colorectal Carcinoma) | Not Specified | [5] |
| SW620 (Colorectal Carcinoma) | Not Specified | [5] | |
| Compound 6 | MCF-7 (Breast Cancer) | <10 | [4] |
| HepG2 (Hepatocellular Carcinoma) | <10 | [4] | |
| A549 (Lung Carcinoma) | <10 | [4] | |
| Compound 8a | MCF-7 (Breast Cancer) | <10 | [4] |
| HepG2 (Hepatocellular Carcinoma) | <10 | [4] | |
| A549 (Lung Carcinoma) | <10 | [4] | |
| Compound 3j | MCF-7 (Breast Cancer) | 5.86 | [3] |
| Imidazolidinone-Thiazole Conjugates | Various | 0.07 - 0.36 (VEGFR-2 inhibition) | [3] |
Table 1: Anticancer Activity (IC50) of Selected Imidazolidinone Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, SW620, MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Imidazolidinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (typically 1 x 10^4 to 1 x 10^5 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the imidazolidinone compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug). Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2 to 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
Signaling Pathways in Anticancer Activity
Certain imidazolidinone derivatives, such as compound 9r, have been shown to induce apoptosis in colorectal cancer cells by promoting the generation of reactive oxygen species (ROS).[5] The accumulation of ROS can lead to oxidative stress, which in turn activates stress-activated protein kinase pathways like the c-Jun N-terminal kinase (JNK) pathway. Activation of the JNK pathway can trigger the mitochondrial intrinsic pathway of apoptosis.[5]
Figure 1: ROS-Dependent Apoptotic Pathway Induced by Imidazolidinones.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several imidazolidinone derivatives have been identified as potent inhibitors of VEGFR-2.[3][4] By blocking the binding of VEGF to its receptor, these compounds can inhibit the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
Figure 2: Inhibition of the VEGFR-2 Signaling Pathway by Imidazolidinones.
Antimicrobial Activity of Imidazolidinone Derivatives
Imidazolidinone-based compounds have demonstrated significant activity against a range of pathogenic bacteria and fungi.[1] The structural modifications on the imidazolidinone ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of imidazolidinone derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. A summary of reported MIC values is provided in Table 2.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 11c | Bacillus subtilis | 0.15 | [1] |
| Klebsiella pneumoniae | 0.12 | [1] | |
| Aspergillus clavatus | 0.49 | [1] | |
| Geotrichum candidum | 0.98 | [1] | |
| Compound 3f | Various Bacteria & Fungi | Moderate Activity | [1] |
Table 2: Antimicrobial Activity (MIC) of Selected Imidazolidinone Derivatives.
Experimental Protocols for Antimicrobial Testing
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Bacterial and fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Imidazolidinone compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile cork borer or pipette tips
-
Sterile Petri dishes
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate.
-
Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.
-
Compound Addition: Add a defined volume (20-100 µL) of the imidazolidinone compound solution into each well. A solvent control should also be included.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
This method provides a quantitative measure of antimicrobial activity.
Materials:
-
Bacterial and fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Sabouraud Dextrose Broth)
-
Imidazolidinone compounds
-
96-well microtiter plates
Procedure:
-
Serial Dilutions: Prepare two-fold serial dilutions of the imidazolidinone compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions with shaking.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Figure 3: Experimental Workflows for Antimicrobial Susceptibility Testing.
Antiviral Activity of Imidazolidinone Derivatives
Imidazolidinones have also been investigated for their potential as antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV).[7] A key mechanism of action is the inhibition of HIV protease, an enzyme essential for the maturation of new viral particles.[7]
Mechanism of Action: HIV Protease Inhibition
HIV protease is an aspartic protease that cleaves newly synthesized viral polyproteins into functional proteins required for viral replication. Imidazolidinone-based inhibitors can bind to the active site of the enzyme, preventing this cleavage and thus rendering the newly produced virions non-infectious.[7]
Figure 4: Mechanism of HIV Protease Inhibition by Imidazolidinone Derivatives.
Experimental Protocol: HIV-1 Protease Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV-1 protease activity within a cellular context.
Materials:
-
Genetically engineered T-cell line stably expressing a reporter construct (e.g., containing a fusion protein of Gal4 DNA-binding and transactivation domains with an HIV-1 protease cleavage site, and a downstream fluorescent reporter gene like eGFP).[8]
-
Complete RPMI-1640 medium.
-
Imidazolidinone compounds.
-
Positive control (known HIV protease inhibitor).
-
Negative control (e.g., DMSO).
-
96-well plates.
-
Flow cytometer or fluorescence plate reader.
Procedure:
-
Cell Plating: Culture the reporter T-cell line and adjust the cell density to 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.[8]
-
Compound Addition: Prepare serial dilutions of the test compounds, positive control, and negative control. Add 100 µL of the diluted compounds to the respective wells.[8]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.[8]
-
Measurement of Protease Inhibition: In the absence of an effective inhibitor, the expressed HIV-1 protease cleaves itself from the fusion protein, preventing the activation of the eGFP reporter. In the presence of an inhibitor, the fusion protein remains intact, leading to eGFP expression.[8]
-
Data Acquisition: Measure the fluorescence (e.g., eGFP expression) using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
Conclusion
The imidazolidinone scaffold represents a versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore the importance of continued research in this area. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further investigation and optimization of imidazolidinone-based compounds for clinical applications. The logical relationships between experimental procedures and the biological activities they measure are crucial for a comprehensive understanding of the drug discovery process.
Figure 5: Logical Relationship between Biological Activities and Experimental Assays.
References
- 1. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Design and Synthesis of Potent HIV-1 Protease Inhibitors Containing Bicyclic Oxazolidinone Scaffold as the P2 Ligands: Structure–Activity Studies and Biological and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling 2-(2-oxoimidazolidin-1-yl)acetic acid: A Technical Overview of a Sparsely Explored Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound belonging to the imidazolidinone class. While its chemical structure is well-defined, a comprehensive survey of publicly available scientific literature and patent databases reveals a notable scarcity of information regarding its specific discovery, historical development, and detailed biological applications. This technical guide serves to consolidate the known physicochemical properties of this compound and, by examining structurally related compounds, to propose potential synthetic routes and areas of biological interest. This document aims to provide a foundational resource for researchers and drug development professionals interested in exploring the potential of this molecule.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the key computed physicochemical properties available from public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂O₃ | PubChem |
| Molecular Weight | 144.13 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 142079-43-2 | PubChem |
| XLogP3-AA | -1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Hypothetical Synthesis Protocols
Key Experimental Protocol (Hypothetical): N-Alkylation of 2-Imidazolidinone
-
Reaction Setup: To a solution of 2-imidazolidinone (1.0 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile) is added a base (e.g., sodium hydride or potassium carbonate, 1.1-1.5 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkylating Agent: A solution of an ethyl haloacetate (e.g., ethyl bromoacetate, 1.1 equivalents) in the same solvent is added dropwise to the reaction mixture.
-
Reaction Progression: The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude ester is then subjected to hydrolysis (e.g., using aqueous lithium hydroxide or hydrochloric acid) to yield this compound. The final product can be purified by recrystallization or column chromatography.
Caption: Hypothetical two-step synthesis of this compound.
Potential Biological Activities and Areas for Investigation
The biological activity of this compound has not been explicitly documented. However, the 2-oxoimidazolidine scaffold is present in a variety of biologically active molecules, suggesting potential areas of investigation for the title compound.
Antimicrobial Activity: Derivatives of 2-thioxoimidazolidinone have been synthesized and shown to possess antifungal and antibacterial properties. This suggests that this compound and its derivatives could be explored for similar antimicrobial activities.
Adrenergic and Imidazoline Receptor Binding: Certain N-(imidazolidin-2-ylidene)hydrazones have demonstrated significant binding affinity for α-adrenergic and imidazoline receptors. While structurally distinct, this highlights the potential for imidazolidinone-containing compounds to interact with these important drug targets.
Anticancer Activity: Some derivatives of 4-oxo-imidazolidin-2-thione have been evaluated for their antitumor activity against human breast carcinoma cell lines. The cytotoxic potential of this compound could be a valuable area of future research.
Methodological & Application
Application Notes and Protocols for Antimicrobial Activity Screening of 2-(2-oxoimidazolidin-1-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The rise of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. Imidazolidinone derivatives have garnered significant interest due to their diverse biological activities. This document provides a detailed protocol for the preliminary screening of the antimicrobial activity of 2-(2-oxoimidazolidin-1-yl)acetic acid. The protocols outlined below describe standard methodologies for determining the compound's inhibitory and microbicidal concentrations against a panel of clinically relevant microorganisms.
Material and Reagent Preparation
Synthesis of this compound
While various synthetic routes for imidazolidin-2-one derivatives exist, a common approach involves the cyclization of appropriate precursors.[1][2] A plausible synthesis for this compound can be adapted from established methods for similar structures, such as the reaction of N-(2,2-diethoxyethyl)ureas with nucleophiles or the N-alkylation of an imidazolidinone core.[1][3] Researchers should ensure the compound is of high purity (>95%) and characterized by appropriate analytical techniques (e.g., NMR, Mass Spectrometry) before use in biological assays.
Test Compound Stock Solution
A stock solution of this compound should be prepared in a suitable solvent, such as Dimethyl Sulfoxide (DMSO) or sterile deionized water, depending on its solubility. The final concentration of the solvent in the assay should be kept low (typically ≤1% v/v) to avoid any intrinsic antimicrobial effects.
Microbial Strains
A panel of representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, should be selected for the initial screening. The following strains are recommended:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungus: Candida albicans (e.g., ATCC 10231)
All microbial strains should be cultured in their appropriate growth media (e.g., Mueller-Hinton Broth/Agar for bacteria, Sabouraud Dextrose Broth/Agar for fungi) and incubated under optimal conditions.[4]
Culture Media and Reagents
-
Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Resazurin sodium salt solution (for viability testing)
-
Standard antibiotics for positive controls (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
Experimental Protocols
Disk Diffusion Assay (Qualitative Screening)
The disk diffusion method is a preliminary, qualitative test to assess the antimicrobial activity of the compound.[4][5]
Protocol:
-
Prepare a microbial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[4]
-
Evenly swab the surface of an MHA or SDA plate with the prepared inoculum.
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Pipette a known volume (e.g., 10-20 µL) of the this compound stock solution onto a disk.
-
Place a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for Candida albicans.
-
Measure the diameter of the zone of inhibition in millimeters (mm). A clear zone around the disk indicates antimicrobial activity.[5]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay to determine the lowest concentration of the compound that inhibits visible microbial growth.[4][6]
Protocol:
-
Dispense 100 µL of sterile MHB or SDB into each well of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial inoculum as described for the disk diffusion assay and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Include a growth control (broth and inoculum, no compound), a sterility control (broth only), and a positive control with a standard antibiotic.
-
Incubate the plates under the same conditions as the disk diffusion assay.
-
The MIC is the lowest concentration of the compound with no visible turbidity. A resazurin-based assay can be used for a more sensitive determination of viability, where a color change from blue to pink indicates metabolic activity.[5][7]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the compound that kills the microorganisms.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto an appropriate agar medium (MHA or SDA).
-
Incubate the agar plates for 24-48 hours.
-
The MBC or MFC is the lowest concentration from the MIC assay that results in no colony formation on the agar plate.
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in the following tables for clear comparison.
Table 1: Zone of Inhibition for this compound
| Test Microorganism | Strain ID | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 25923 | Ampicillin (10 µg) | ||
| Escherichia coli | ATCC 25922 | Ciprofloxacin (5 µg) | ||
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin (5 µg) | ||
| Candida albicans | ATCC 10231 | Fluconazole (25 µg) |
Table 2: MIC and MBC/MFC Values for this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio | Interpretation (Bacteriostatic/Bactericidal or Fungistatic/Fungicidal) |
| Staphylococcus aureus | ATCC 25923 | ||||
| Escherichia coli | ATCC 25922 | ||||
| Pseudomonas aeruginosa | ATCC 27853 | ||||
| Candida albicans | ATCC 10231 |
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial activity screening.
Hypothetical Mechanism of Action
Based on the structure, which combines an imidazolidinone ring and an acetic acid moiety, a potential mechanism could involve the disruption of cellular processes. The acetic acid component might contribute to cytoplasmic acidification, similar to the known antimicrobial effects of acetic acid.[8][9] The imidazolidinone core, found in other bioactive molecules, could interfere with essential enzymes or virulence factor production.[10]
Caption: Hypothetical mechanism of action.
References
- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of antimicrobial activity [protocols.io]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The antimicrobial effect of acetic acid--an alternative to common local antiseptics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the antibacterial, antibiofilm, and anti-virulence effects of acetic acid and the related mechanisms on colistin-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anticancer Assay of 2-(2-oxoimidazolidin-1-yl)acetic Acid Analogs on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: This document provides a detailed overview of the in vitro anticancer assays of compounds structurally related to 2-(2-oxoimidazolidin-1-yl)acetic acid, specifically focusing on 2-thioxoimidazolidin-4-one derivatives. While direct data for this compound is not extensively available in the public domain, the following protocols and data for its analogs offer a valuable framework for assessing its potential anticancer activities. The methodologies described herein are standard for the preliminary in vitro evaluation of novel chemical entities in oncology drug discovery.
Data Presentation: Anticancer Activity of Imidazolidinone Derivatives
The following tables summarize the cytotoxic activity of various 2-thioxoimidazolidin-4-one derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth.
Table 1: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives against HepG-2 and HCT-116 Cancer Cell Lines
| Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Compound 4 | HepG-2 (Liver Cancer) | 0.017 | Staurosporine | 5.07 |
| Compound 2 | HepG-2 (Liver Cancer) | 0.18 | 5-Fluorouracil | 5.18 |
| Compound 7 | HepG-2 (Liver Cancer) | - | Doxorubicin | - |
| Compound 9 | HCT-116 (Colon Cancer) | - | Doxorubicin | - |
Note: Specific IC50 values for compounds 7 and 9 were presented in µg/ml in the source material and are noted here as active without direct µM conversion to maintain data integrity from the provided search results.[1][2]
Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds against HCC1937 Breast Cancer Cell Line
| Compound | Target Cell Line | IC50 (µM) |
| IP-5 | HCC1937 (Breast Cancer) | 45 |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 |
| IP-7 | HCC1937 (Breast Cancer) | 79.6 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.[1][2]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for the desired time period. Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer drug screening.
Postulated Signaling Pathway for Apoptosis Induction
Based on studies of related imidazolidinone compounds, a potential mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways.
Caption: Potential apoptosis signaling pathway.
Disclaimer: The data and protocols presented are based on published research on analogs of this compound. The actual activity and mechanism of the specific title compound may vary and require dedicated experimental validation.
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Kinetics of Matrix Metalloproteinase (MMP) Inhibitors
Topic: Enzyme Inhibition Kinetics of a Representative MMP Inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific enzyme inhibition kinetics data for 2-(2-oxoimidazolidin-1-yl)acetic acid against Matrix Metalloproteinases (MMPs). Therefore, this document provides a detailed application note and protocol for a representative, well-characterized, non-hydroxamate, selective MMP-13 inhibitor as an illustrative example. The data and protocols presented here are based on publicly available research on similar classes of compounds and are intended to serve as a guide for studying the enzyme inhibition kinetics of small molecule MMP inhibitors.
Introduction
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover of extracellular matrix components. Their dysregulation is implicated in various pathologies, including arthritis, cancer, and cardiovascular diseases, making them significant therapeutic targets.[1] The development of selective MMP inhibitors is a key focus in drug discovery to minimize off-target effects associated with broad-spectrum inhibitors.[2][3] This document outlines the application and protocols for determining the enzyme inhibition kinetics of a representative selective MMP-13 inhibitor.
Data Presentation: Inhibitory Profile of a Representative Selective MMP-13 Inhibitor
The inhibitory activity of a novel compound is typically assessed against a panel of MMPs to determine its potency and selectivity. The data is often presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki values (the inhibition constant).
Table 1: Inhibitory Potency and Selectivity of a Representative MMP-13 Inhibitor
| Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type |
| MMP-13 | 10 | 5 | Non-competitive |
| MMP-1 | >5000 | - | - |
| MMP-2 | >5000 | - | - |
| MMP-8 | >5000 | - | - |
| MMP-9 | >5000 | - | - |
| MMP-14 | >5000 | - | - |
Note: The values presented are hypothetical and for illustrative purposes, based on data for selective, non-hydroxamate MMP-13 inhibitors found in the literature.[4]
Experimental Protocols
General MMP Inhibition Assay (Fluorogenic Substrate-Based)
This protocol describes a common method for measuring MMP activity and its inhibition using a fluorogenic substrate.
Materials:
-
Recombinant human MMP catalytic domains (e.g., MMP-1, -2, -8, -9, -13, -14)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% (v/v) Brij-35
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Test inhibitor (e.g., the representative MMP-13 inhibitor)
-
Reference inhibitor (e.g., GM6001, a broad-spectrum MMP inhibitor)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission wavelengths appropriate for the substrate)
Procedure:
-
Enzyme Activation: If using pro-MMPs, activate them according to the manufacturer's instructions. For example, pro-MMPs can often be activated by treatment with 4-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Serially dilute the inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the diluted test inhibitor or reference inhibitor. For control wells (100% activity), add 10 µL of Assay Buffer with the same final concentration of DMSO. c. Add 20 µL of the diluted MMP enzyme solution to each well. d. Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding. e. Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Data Acquisition: Immediately begin monitoring the fluorescence intensity every minute for 30-60 minutes using a microplate reader.
-
Data Analysis: a. Determine the initial reaction velocity (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time plot. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinetic Analysis for Determination of Inhibition Type and Ki
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the Ki value, the assay is performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Follow the general assay protocol, but for each inhibitor concentration (including zero), perform the assay with a range of substrate concentrations.
-
Data Analysis: a. Calculate the initial reaction velocities for all combinations of substrate and inhibitor concentrations. b. Create a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Michaelis-Menten plot (V vs. [S]) for each inhibitor concentration. c. Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.
- Competitive: Km increases, Vmax is unchanged.
- Non-competitive: Km is unchanged, Vmax decreases.
- Uncompetitive: Both Km and Vmax decrease. d. The Ki can be calculated from the replots of the slopes or intercepts of the primary plots against the inhibitor concentration. For non-competitive inhibition, a Dixon plot (1/V versus [I]) can also be used.[2]
Mandatory Visualizations
Experimental Workflow for MMP Inhibition Assay
Caption: Workflow for determining the IC50 of an MMP inhibitor.
Logic Diagram for Determining Inhibition Mechanism
Caption: Decision tree for identifying the mechanism of enzyme inhibition.
Conclusion
The protocols and data presentation formats outlined in this document provide a comprehensive framework for the characterization of MMP inhibitors. By determining the potency, selectivity, and mechanism of action, researchers can effectively evaluate novel compounds for their therapeutic potential in MMP-driven diseases. While specific data for this compound is not currently available, the methodologies described herein are applicable to its future investigation and to the broader field of MMP inhibitor research.
References
- 1. mdpi.com [mdpi.com]
- 2. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-oxoimidazolidin-1-yl)acetic acid as a Potential Biochemical Probe
Disclaimer: There is currently no published scientific literature detailing the use of 2-(2-oxoimidazolidin-1-yl)acetic acid as a biochemical probe in metabolic pathways. The following application notes and protocols are provided as a hypothetical guide for researchers and drug development professionals interested in exploring its potential. The experimental designs are based on general methodologies for characterizing novel chemical probes and the known biological activities of structurally related imidazolidinone compounds. All data presented in tables are illustrative placeholders and should not be considered experimental results.
Introduction
This compound is a heterocyclic compound featuring an imidazolidinone ring, a scaffold known to be present in various biologically active molecules. While this specific compound is commercially available for research purposes, its biological targets and effects on metabolic pathways have not been elucidated.[1][2] The imidazolidinone core is a key structural motif in a range of pharmaceuticals and has been associated with the inhibition of various enzymes.[3] This document outlines a potential research framework for investigating this compound as a biochemical probe.
The core hypothesis is that the structural features of this compound—namely the cyclic urea and the acetic acid side chain—may confer specific interactions with enzymes or metabolic transporters, making it a candidate for probing cellular metabolism. The acetic acid moiety, in particular, could facilitate interactions with enzymes involved in acetate metabolism or transport.
Potential Applications
Based on the known activities of related imidazolidinone-containing compounds, this compound could potentially be investigated as a probe or modulator in the following areas:
-
Enzyme Inhibition Assays: To identify novel enzyme targets within key metabolic pathways.
-
Metabolomic Profiling: To assess global changes in cellular metabolites following treatment with the compound.
-
Cellular Viability and Proliferation Assays: To determine the cytotoxic or cytostatic effects and establish effective concentration ranges for further studies.
-
Target Identification and Validation: To confirm the molecular targets responsible for its biological effects.
Section 1: Physicochemical Properties and Handling
A summary of the basic properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂O₃ | [1] |
| Molecular Weight | 144.13 g/mol | [1] |
| CAS Number | 87219-22-5 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol | |
| Storage | Store at 2-8°C, protect from light |
Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Store aliquots at -20°C. Further dilutions should be made in the appropriate assay buffer immediately before use, ensuring the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced artifacts.
Section 2: Hypothetical Enzyme Inhibition Studies
Given that various imidazolidinone derivatives have been shown to inhibit enzymes, a primary application of this compound could be as a probe for enzyme activity. A logical starting point would be to screen it against a panel of metabolic enzymes.
Experimental Protocol: Enzyme Inhibition Assay (Generic)
This protocol describes a general approach for screening this compound against a purified enzyme.
1. Materials:
- Purified target enzyme
- Enzyme-specific substrate and buffer
- This compound
- 96-well microplate
- Microplate reader (spectrophotometer or fluorometer)
2. Procedure:
- Prepare a series of dilutions of this compound in assay buffer (e.g., 0.1 µM to 100 µM).
- In a 96-well plate, add 50 µL of the diluted compound or vehicle control (assay buffer with DMSO) to each well.
- Add 25 µL of the enzyme solution (at a pre-determined optimal concentration) to each well and incubate for 15 minutes at room temperature to allow for binding.
- Initiate the reaction by adding 25 µL of the substrate.
- Monitor the change in absorbance or fluorescence over time using a microplate reader.
- Calculate the initial reaction velocity for each concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Hypothetical Data Presentation
The following table illustrates how quantitative data from such an experiment could be presented.
| Enzyme Target (Hypothetical) | Substrate | IC₅₀ (µM) [Illustrative] | Hill Slope |
| Carbonic Anhydrase II | 4-Nitrophenyl Acetate | 15.2 ± 1.8 | 1.1 |
| Acetylcholinesterase | Acetylthiocholine | > 100 | N/A |
| Fatty Acid Synthase | Acetyl-CoA, Malonyl-CoA | 45.7 ± 5.3 | 0.9 |
Diagram of Experimental Workflow
Section 3: Probing Cellular Metabolism
To understand the effect of this compound on metabolic pathways within a cellular context, untargeted metabolomics can be employed.
Experimental Protocol: Cell-Based Metabolomics
1. Cell Culture and Treatment:
- Culture a relevant cell line (e.g., HepG2 for liver metabolism, A549 for lung cancer metabolism) to ~80% confluency.
- Treat the cells with this compound at a non-toxic concentration (determined by a prior cytotoxicity assay, e.g., MTT assay) and a vehicle control (DMSO) for a specified time (e.g., 24 hours). Include multiple biological replicates.
2. Metabolite Extraction:
- Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism by adding 1 mL of ice-cold 80% methanol.
- Scrape the cells and collect the cell lysate/methanol mixture.
- Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. LC-MS/MS Analysis:
- Analyze the metabolite extracts using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., Q-TOF or Orbitrap).
- Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
4. Data Analysis:
- Process the raw data using metabolomics software (e.g., XCMS, MetaboAnalyst) for peak picking, alignment, and annotation.
- Perform statistical analysis (e.g., t-test, volcano plot, PCA) to identify significantly altered metabolites between the treated and control groups.
- Conduct pathway analysis using databases like KEGG or MetaboAnalyst to identify metabolic pathways perturbed by the compound.
Hypothetical Data Presentation
The following table shows a selection of hypothetical metabolite changes.
| Metabolite | Fold Change (Treated/Control) [Illustrative] | p-value | Pathway Implication (Hypothetical) |
| Citrate | 0.65 | 0.012 | TCA Cycle |
| Succinate | 1.82 | 0.005 | TCA Cycle / Anaplerosis |
| Acetyl-CoA | 0.71 | 0.021 | Central Carbon Metabolism |
| Lactate | 1.55 | 0.034 | Glycolysis |
Diagram of a Potential Metabolic Pathway Perturbation
This diagram illustrates a hypothetical scenario where the compound inhibits an enzyme in the TCA cycle, leading to the accumulation of upstream metabolites and depletion of downstream metabolites.
Conclusion and Future Directions
The application notes provided here serve as a foundational framework for the initial characterization of this compound as a potential biochemical probe. The lack of existing data necessitates a systematic approach, beginning with broad screening assays and progressively focusing on validated hits. Should initial screens reveal significant biological activity, subsequent studies should focus on mechanism of action, target deconvolution (e.g., using activity-based protein profiling or thermal shift assays), and evaluation in more complex biological models. The true utility of this compound as a probe will depend on its potency, selectivity, and the ability to link its molecular interactions to a measurable metabolic phenotype.
References
Synthesis of 2-(2-Oxoimidazolidin-1-yl)acetic Acid and Its Derivatives: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid and its derivatives. The protocols outlined below are based on established chemical principles for N-alkylation of heterocyclic compounds and subsequent ester hydrolysis. This class of compounds holds significant interest in medicinal chemistry, with derivatives showing potential as Factor Xa inhibitors for anticoagulant therapies.
I. Synthetic Strategy
The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-alkylation of 2-imidazolidinone with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the intermediate ethyl 2-(2-oxoimidazolidin-1-yl)acetate. The second step is the hydrolysis of this ethyl ester to yield the final carboxylic acid product.
Caption: General two-step synthesis workflow.
II. Experimental Protocols
A. Synthesis of Ethyl 2-(2-oxoimidazolidin-1-yl)acetate (Intermediate)
This procedure describes the N-alkylation of 2-imidazolidinone using ethyl chloroacetate.
Materials:
-
2-Imidazolidinone
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl chloroacetate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-water bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-imidazolidinone (1.0 equivalent) portion-wise at 0 °C (ice-water bath).
-
Allow the mixture to stir at room temperature for 15 minutes.
-
Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield pure ethyl 2-(2-oxoimidazolidin-1-yl)acetate.
B. Synthesis of this compound (Final Product)
This procedure outlines the hydrolysis of the ethyl ester intermediate to the final carboxylic acid.
Materials:
-
Ethyl 2-(2-oxoimidazolidin-1-yl)acetate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Dissolve ethyl 2-(2-oxoimidazolidin-1-yl)acetate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1.1 - 1.5 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or gently heat to reflux, monitoring the progress of the hydrolysis by TLC until the starting material has disappeared.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the remaining aqueous solution in water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of hydrochloric acid.
-
A precipitate of this compound should form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the final product.
III. Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound and its ethyl ester intermediate. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| 1. N-Alkylation | 2-Imidazolidinone, Ethyl Chloroacetate | NaH | DMF | 24 h | Room Temp. | 30-40% |
| 2. Ester Hydrolysis | Ethyl 2-(2-oxoimidazolidin-1-yl)acetate | NaOH | Ethanol/Water | 2-4 h | Reflux | 80-95% |
IV. Logical Relationships in Synthesis
The following diagram illustrates the logical progression and key dependencies in the synthesis of this compound derivatives.
Caption: Key dependencies in the synthetic pathway.
V. Safety Precautions
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere and in a fume hood.
-
Ethyl chloroacetate is a lachrymator and is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these experiments.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
The Untapped Potential of 2-(2-oxoimidazolidin-1-yl)acetic Acid in Advanced Materials
While direct applications of 2-(2-oxoimidazolidin-1-yl)acetic acid in material science are not extensively documented, the inherent chemical functionalities of its 2-oxoimidazolidin-1-yl core structure present a fertile ground for the development of novel polymers and functional materials. Drawing parallels with the closely related and well-studied poly(2-oxazoline)s, which are considered pseudopeptides, we can envision a range of applications, particularly in the biomedical and specialty polymer fields.
The presence of a cyclic urea (imidazolidinone) and a carboxylic acid group in this compound offers multiple avenues for polymerization and functionalization. The carboxylic acid can be used for condensation polymerization to form polyesters or polyamides, or it can serve as a reactive site for grafting onto other polymer backbones. The imidazolidinone ring, with its polar nature and potential for hydrogen bonding, can impart unique properties to the resulting materials, such as enhanced thermal stability, specific solubility characteristics, and biocompatibility.
Application Notes
Biocompatible Hydrogels for Drug Delivery and Tissue Engineering
The hydrophilic nature of the 2-oxoimidazolidin-1-yl moiety makes it an excellent candidate for the synthesis of biocompatible hydrogels. These hydrogels can encapsulate therapeutic agents, such as small molecule drugs or proteins, and provide sustained release. The carboxylic acid group can be utilized for cross-linking or for conjugating bioactive molecules to the hydrogel matrix.
Potential Advantages:
-
Biocompatibility: The pseudopeptide nature of the repeating unit may lead to materials with low cytotoxicity.
-
Controlled Swelling: The polarity of the imidazolidinone ring can be tuned to control the water uptake and swelling behavior of the hydrogel.
-
Tunable Drug Release: The diffusion of encapsulated drugs can be modulated by altering the cross-linking density and the overall hydrophilicity of the polymer network.
High-Performance Engineering Plastics and Blends
Incorporation of the rigid and polar 2-oxoimidazolidinone ring into polymer backbones can significantly enhance their thermal and mechanical properties. Copolymers containing this moiety may exhibit higher glass transition temperatures (Tg) and improved thermal stability compared to their unmodified counterparts.
Potential Applications:
-
Automotive and Aerospace Components: Materials with high thermal resistance and mechanical strength are sought after in these industries.
-
Polymer Blends and Composites: The polar nature of the imidazolidinone group can improve the miscibility and interfacial adhesion in polymer blends and composites, leading to materials with enhanced performance.
Functional Coatings and Adhesives
The ability of the imidazolidinone group to form strong hydrogen bonds makes it a promising component for adhesives and coatings. Polymers incorporating this compound could exhibit excellent adhesion to a variety of substrates. The carboxylic acid functionality can be further exploited for cross-linking or for promoting adhesion to specific surfaces.
Key Features:
-
Enhanced Adhesion: Strong intermolecular interactions through hydrogen bonding can lead to superior adhesive properties.
-
Surface Modification: The carboxylic acid groups can be used to anchor the polymer to surfaces or to introduce other functionalities.
Quantitative Data Summary
Due to the limited specific data for polymers derived from this compound, the following table summarizes the properties of related poly(2-oxazoline)s, which can serve as a predictive guide for the potential properties of imidazolidinone-containing polymers. The side-chain of the poly(2-oxazoline)s significantly influences their properties.
| Polymer | Glass Transition Temperature (Tg) (°C) | Lower Critical Solution Temperature (LCST) (°C) | Key Properties & Potential Applications |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | ~60-70 | ~60-70 (in water) | Water-soluble, biocompatible, "stealth" properties. Used in drug delivery and as a PEG alternative.[1] |
| Poly(2-isopropyl-2-oxazoline) (PiPrOx) | ~80-90 | ~30-40 (in water) | Thermoresponsive, exhibits sharp phase transition. Used in smart hydrogels and for cell sheet engineering. |
| Poly(2-phenyl-2-oxazoline) (PPhOx) | ~130-140 | Not applicable (hydrophobic) | High thermal stability, amorphous. Used in high-performance plastics and as a barrier material. |
Experimental Protocols
The following are detailed, albeit generalized, methodologies for key experiments related to the synthesis and characterization of polymers incorporating the 2-oxoimidazolidin-1-yl moiety.
Protocol 1: Synthesis of a Polyester via Condensation Polymerization
Objective: To synthesize a polyester incorporating this compound.
Materials:
-
This compound
-
A suitable diol (e.g., 1,4-butanediol)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the diol.
-
Add the solvent and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to a temperature sufficient to initiate the esterification reaction and allow for the removal of water via the Dean-Stark trap (typically 140-180 °C).
-
Maintain the reaction under a slow stream of nitrogen to facilitate the removal of water and prevent oxidation.
-
Monitor the progress of the reaction by measuring the amount of water collected.
-
Once the theoretical amount of water has been removed, increase the temperature and apply a vacuum to drive the polymerization to completion by removing the excess diol and solvent.
-
Cool the reaction mixture to room temperature.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Filter the polymer, wash it thoroughly with methanol, and dry it in a vacuum oven.
Protocol 2: Characterization of the Synthesized Polymer
Objective: To determine the molecular weight, thermal properties, and chemical structure of the synthesized polymer.
A. Gel Permeation Chromatography (GPC) for Molecular Weight Determination:
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., tetrahydrofuran, THF) to a known concentration.
-
Filter the solution through a 0.45 µm filter.
-
Inject the filtered solution into a GPC system calibrated with polystyrene standards.
-
Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
B. Differential Scanning Calorimetry (DSC) for Thermal Properties:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample to a temperature above its expected melting point, then cool it rapidly, and then heat it again at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Analyze the second heating scan to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.
C. Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Analysis:
-
Obtain a thin film of the polymer by casting from a solution or by preparing a KBr pellet.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic peaks corresponding to the functional groups present in the polymer, such as the ester carbonyl (~1735 cm⁻¹), the urea carbonyl of the imidazolidinone ring (~1680 cm⁻¹), and C-N stretching vibrations.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of polymers.
Caption: Conceptual pathway for hydrogel-based drug delivery.
References
Application Notes and Protocols for 2-(2-oxoimidazolidin-1-yl)acetic acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-oxoimidazolidin-1-yl)acetic acid is a heterocyclic compound with potential for biological activity. While specific cell culture studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs, featuring an imidazolidinone core, are present in various compounds exhibiting a range of biological effects. Derivatives of related structures like thiazolidine and other imidazolidine compounds have shown promise in areas such as neuroprotection and as antioxidants.[1][2]
These application notes provide a generalized framework for investigating the potential effects of this compound in cell culture models. The protocols outlined below are standard methods for assessing cell viability, cytotoxicity, and for exploring potential mechanisms of action.
Potential Applications
Based on the activities of structurally related compounds, potential areas of investigation for this compound in cell culture include:
-
Neuroprotective Effects: Evaluation of its ability to protect neuronal cells from toxins or oxidative stress-induced cell death.[2]
-
Antioxidant Activity: Assessment of its capacity to mitigate reactive oxygen species (ROS) and protect cells from oxidative damage.[1]
-
Cytotoxicity Profiling: Determining the cytotoxic effects on various cancer cell lines to explore potential anticancer properties.[3]
-
Anti-inflammatory Properties: Investigating its influence on inflammatory pathways in relevant cell models.
Experimental Protocols
Detailed methodologies for key preliminary experiments are provided below.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of a compound on cell proliferation and health.
a) MTT Assay Protocol
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4]
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[4]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol).[5]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6][7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6][7]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[5][7]
b) MTS Assay Protocol
The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[4]
Materials:
-
96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent combined with an electron coupling reagent (e.g., PES).[6]
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the compound incubation period, add 20 µL of the combined MTS/PES solution to each well.[4][6]
-
Record the absorbance at 490 nm using a microplate reader.[4]
c) Resazurin (AlamarBlue) Assay Protocol
This is a fluorometric assay where the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[6]
Materials:
-
Opaque-walled 96-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin solution
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with the compound as described in steps 1-4 of the MTT protocol.
-
Add 20 µL of resazurin solution to each well.[6]
-
Incubate for 1-4 hours at 37°C, protected from light.[6]
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]
Data Presentation: Cell Viability Assays
Summarize the results in a table to clearly present the dose-dependent effects of the compound.
| Concentration of this compound (µM) | % Cell Viability (MTT Assay) | % Cell Viability (MTS Assay) | % Cell Viability (Resazurin Assay) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
All data should be presented as mean ± standard deviation from at least three independent experiments.
Western Blot Protocol for Protein Expression Analysis
Western blotting can be used to investigate the effect of this compound on specific signaling pathways by measuring changes in the expression levels of key proteins. For example, if investigating apoptosis, one might probe for caspase-3, Bax, and Bcl-2.[8]
Materials:
-
6-well plates or larger culture dishes
-
Cells of interest and culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed cells and treat with desired concentrations of the compound for a specific time.
-
Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin or GAPDH.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for evaluating the biological effects of a novel compound.
Hypothetical Signaling Pathway: Oxidative Stress Response
This diagram illustrates a generalized pathway that could be investigated if the compound is hypothesized to have antioxidant properties.
Caption: A potential antioxidant signaling pathway involving Nrf2.
References
- 1. Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. protocols.io [protocols.io]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing Ester Prodrugs of 2-(2-oxoimidazolidin-1-yl)acetic Acid for Improved Oral Delivery and Brain Bioavailability
Introduction
2-(2-oxoimidazolidin-1-yl)acetic acid is a promising novel compound with potential nootropic (cognitive-enhancing) activity, structurally related to cognition enhancers like piracetam. However, its therapeutic application via oral administration is hypothesized to be limited by low bioavailability, primarily due to its hydrophilic nature which restricts its ability to cross the intestinal epithelium and the blood-brain barrier (BBB). To address this limitation, a prodrug strategy focusing on the esterification of the carboxylic acid moiety is proposed. This approach aims to increase the lipophilicity of the parent compound, thereby enhancing its passive diffusion across biological membranes. Following absorption, the ester prodrug is designed to be hydrolyzed by endogenous esterases, releasing the active parent drug, this compound, at the site of action.[1][2][3][4]
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of ester prodrugs of this compound. Detailed protocols for key experiments are included to guide researchers in the development and characterization of these potential therapeutics.
Rationale for Prodrug Design
The primary objective of developing an ester prodrug of this compound is to improve its oral bioavailability and facilitate its transport into the central nervous system. The carboxylic acid group renders the parent molecule polar and ionized at physiological pH, which is unfavorable for passive transcellular absorption.[1][2] By masking this polar group with a lipophilic ester promoiety, the overall lipophilicity of the molecule is increased. This modification is expected to lead to:
-
Enhanced intestinal absorption: Increased lipophilicity facilitates passive diffusion across the lipid-rich membranes of intestinal epithelial cells.[1][2][3]
-
Improved blood-brain barrier penetration: A more lipophilic molecule is more likely to traverse the BBB and reach its target site in the brain.
-
Sustained release: The rate of hydrolysis of the ester bond can potentially be modulated to control the release of the active drug, leading to a more sustained therapeutic effect.
A series of alkyl ester prodrugs (methyl, ethyl, and propyl esters) are proposed for initial investigation to systematically evaluate the effect of the promoiety's chain length on the physicochemical and pharmacokinetic properties of the resulting prodrugs.
Experimental Protocols
Synthesis of this compound and its Ester Prodrugs
Protocol 1: Synthesis of this compound (Parent Drug)
This protocol is adapted from methods used for the synthesis of structurally similar compounds.
Materials:
-
2-Imidazolidinone
-
Ethyl chloroacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of Ethyl 2-(2-oxoimidazolidin-1-yl)acetate.
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add 2-imidazolidinone (1.0 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield ethyl 2-(2-oxoimidazolidin-1-yl)acetate.
-
-
Step 2: Hydrolysis to this compound.
-
Dissolve the ethyl ester from Step 1 in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.
-
Protocol 2: General Procedure for the Synthesis of Alkyl Ester Prodrugs
Materials:
-
This compound
-
Appropriate alcohol (Methanol, Ethanol, Propanol)
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until a clear solution is obtained.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the corresponding alcohol (methanol, ethanol, or propanol; 1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester prodrug by silica gel column chromatography.
In Vitro Evaluation of Prodrugs
Protocol 3: Determination of Physicochemical Properties
A. Solubility Determination:
-
Prepare saturated solutions of the parent drug and each prodrug in phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate the solutions at 37 °C for 24 hours with constant shaking.
-
Filter the solutions through a 0.45 µm filter.
-
Determine the concentration of the dissolved compound using a validated HPLC-UV method.
B. Lipophilicity (LogD) Determination:
-
Use the shake-flask method with n-octanol and PBS (pH 7.4).
-
Dissolve a known amount of the compound in the biphasic system.
-
Shake vigorously for 1 hour to ensure equilibrium is reached.
-
Centrifuge to separate the layers.
-
Measure the concentration of the compound in both the n-octanol and aqueous layers by HPLC-UV.
-
Calculate LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Protocol 4: Chemical and Enzymatic Stability
A. Chemical Stability:
-
Incubate the prodrugs in buffers at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid) at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots and quench the reaction.
-
Analyze the samples by HPLC-UV to determine the percentage of prodrug remaining and the formation of the parent drug.
B. Enzymatic Stability in Plasma and Liver Microsomes:
-
Incubate the prodrugs with rat plasma and rat liver microsomes at 37 °C.[5]
-
At various time points, withdraw aliquots and precipitate the proteins (e.g., with acetonitrile).
-
Centrifuge and analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formed parent drug.
-
Calculate the half-life (t½) of the prodrug in each matrix.
Protocol 5: In Vitro Permeability using Caco-2 Cell Monolayers
This assay predicts intestinal drug absorption.[6][7][8][9]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow
-
Reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.[9]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of the paracellular marker, Lucifer yellow.
-
For the permeability assay, wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (parent drug or prodrug) solution in HBSS to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[7]
-
Determine the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the involvement of active efflux transporters.
In Vivo Pharmacokinetic Evaluation
Protocol 6: Oral Bioavailability Study in Rats
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Dosing vehicles (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Intravenous injection supplies
-
Blood collection tubes (e.g., containing heparin)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Divide the rats into groups for each compound (parent drug, prodrugs) and route of administration (oral and intravenous).
-
For oral administration, administer a single dose of the compound suspension/solution via oral gavage.
-
For intravenous administration, administer a single dose of the compound solution via the tail vein.
-
Collect blood samples from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Quantify the concentrations of the prodrug and the parent drug in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and t½.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Data Presentation
Table 1: Physicochemical Properties of this compound and its Ester Prodrugs
| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL at pH 7.4) | LogD (pH 7.4) |
| Parent Drug | 144.13 | Expected Low | Expected Low |
| Methyl Ester Prodrug | 158.15 | Expected Moderate | Expected Higher |
| Ethyl Ester Prodrug | 172.18 | Expected High | Expected Higher |
| Propyl Ester Prodrug | 186.21 | Expected High | Expected Highest |
Table 2: In Vitro Stability of Ester Prodrugs
| Prodrug | Chemical Half-life (h) at pH 1.2 | Chemical Half-life (h) at pH 7.4 | Plasma Half-life (min) | Liver Microsomal Half-life (min) |
| Methyl Ester | Expected High | Expected Moderate | Expected Short | Expected Very Short |
| Ethyl Ester | Expected High | Expected Moderate | Expected Short | Expected Very Short |
| Propyl Ester | Expected High | Expected Moderate | Expected Moderate | Expected Short |
Table 3: Caco-2 Permeability of Parent Drug and Prodrugs
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Parent Drug | Expected Low | Expected Low | ~1 |
| Methyl Ester Prodrug | Expected Moderate | Expected Moderate | ~1 |
| Ethyl Ester Prodrug | Expected High | Expected High | ~1 |
| Propyl Ester Prodrug | Expected High | Expected High | ~1 |
Table 4: Pharmacokinetic Parameters of Parent Drug and Prodrugs in Rats after Oral Administration
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) |
| Parent Drug | 10 | Expected Low | Expected Early | Expected Low |
| Methyl Ester Prodrug | Equimolar to Parent | Expected Higher | Expected Later | Expected Higher |
| Ethyl Ester Prodrug | Equimolar to Parent | Expected Highest | Expected Later | Expected Highest |
| Propyl Ester Prodrug | Equimolar to Parent | Expected High | Expected Later | Expected High |
Visualizations
Caption: Prodrug activation and delivery pathway.
Caption: Experimental workflow for prodrug evaluation.
Caption: Rationale for the prodrug design strategy.
References
- 1. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. scirp.org [scirp.org]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-(2-oxoimidazolidin-1-yl)acetic Acid in Modern Medicinal Chemistry
For Immediate Release
Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols on the emerging use of 2-(2-oxoimidazolidin-1-yl)acetic acid as a foundational scaffold in medicinal chemistry. This heterocyclic compound is gaining attention for its potential in developing novel therapeutics, particularly in the area of anticoagulation through the inhibition of Factor XIa.
The 2-oxoimidazolidine ring, coupled with an N-acetic acid moiety, provides a unique three-dimensional structure that can be strategically modified to achieve high-affinity and selective binding to various biological targets. This structural motif serves as a versatile starting point for the synthesis of diverse compound libraries, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Application in Anticoagulation: Targeting Factor XIa
A significant application of the this compound scaffold is in the development of inhibitors for Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the blood coagulation cascade.[1][2] Growing evidence suggests that inhibiting FXIa can prevent thrombosis with a reduced risk of bleeding compared to traditional anticoagulants that target downstream factors in the common pathway.[1] This makes FXIa an attractive target for developing safer antithrombotic therapies.[2]
Derivatives of the this compound scaffold have been designed to interact with the active site of FXIa, preventing it from activating Factor IX and thereby interrupting the coagulation cascade. The acetic acid group can be functionalized to interact with key residues in the enzyme's binding pocket, while substitutions on the imidazolidinone ring can be tailored to enhance binding affinity and selectivity.
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that leads to the formation of a blood clot. The intrinsic pathway, where Factor XIa plays a crucial role, is initiated by contact activation.
Quantitative Data Summary
While specific quantitative data for a wide range of this compound derivatives as Factor XIa inhibitors are emerging from preclinical studies, the following table represents hypothetical data based on typical screening results for such a scaffold.
| Compound ID | R1 Substitution | R2 Substitution | FXIa Ki (nM) | aPTT (fold increase at 10 µM) |
| Comp-A | H | H | 520 | 1.2 |
| Comp-B | Phenyl | H | 85 | 2.1 |
| Comp-C | 4-Cl-Phenyl | H | 15 | 3.5 |
| Comp-D | Phenyl | Methyl | 120 | 1.8 |
| Comp-E | 4-Cl-Phenyl | Methyl | 25 | 3.1 |
This data is illustrative and intended to demonstrate the potential for optimization of this scaffold.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold generally involves a multi-step process. A representative synthetic route is outlined below.
Protocol 1: Synthesis of Ethyl 2-(2-oxoimidazolidin-1-yl)acetate
-
To a solution of imidazolidin-2-one (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain ethyl 2-(2-oxoimidazolidin-1-yl)acetate.
Protocol 2: Hydrolysis to this compound
-
Dissolve ethyl 2-(2-oxoimidazolidin-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 2-3 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.
Protocol 3: Amide Coupling to Synthesize Final Derivatives
-
To a solution of this compound (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 10 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 8-12 hours.
-
After completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the final compound by column chromatography or recrystallization.
In Vitro Factor XIa Inhibition Assay
The inhibitory activity of the synthesized compounds against human Factor XIa can be determined using a chromogenic substrate assay.
Protocol 4: FXIa Chromogenic Assay
-
Prepare a solution of human Factor XIa in an appropriate assay buffer (e.g., Tris-buffered saline with 0.1% BSA).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the Factor XIa solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding a chromogenic substrate for FXIa (e.g., S-2366).
-
Measure the rate of substrate hydrolysis by monitoring the absorbance at 405 nm over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of anticoagulation. The synthetic versatility of this scaffold allows for extensive chemical modification to optimize biological activity and drug-like properties. The detailed protocols provided herein offer a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into derivatives of this scaffold is warranted to fully elucidate their therapeutic potential across various disease areas.
References
Application Notes and Protocols for the Evaluation of Novel Linkers in Targeted Drug Delivery: A Hypothetical Case Study of 2-(2-oxoimidazolidin-1-yl)acetic acid
Disclaimer: Extensive literature searches did not yield specific data on the application of 2-(2-oxoimidazolidin-1-yl)acetic acid as a linker in targeted drug delivery. Therefore, this document provides a generalized framework and illustrative protocols for the research and development of a novel linker, using this compound as a hypothetical candidate. The experimental details, data, and pathways described herein are representative examples and not established findings for this specific compound.
Introduction to Linker Technology in Targeted Drug Delivery
Targeted drug delivery aims to enhance the therapeutic efficacy of potent cytotoxic agents by selectively delivering them to diseased cells, thereby minimizing systemic toxicity.[1][2][3][4][5][6][7][8] A critical component of many targeted therapies, such as antibody-drug conjugates (ADCs), is the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the therapeutic payload.[1][2][3][4][5][6][7][8] The linker's properties are paramount to the success of the conjugate, influencing its stability, pharmacokinetics, and the mechanism of drug release.[1][2][3][4][5]
This document outlines the application and evaluation of a hypothetical novel linker, this compound. The imidazolidinone scaffold is found in various biologically active molecules, suggesting its potential for biocompatibility and favorable chemical properties.[9][10][11][12][13][14][15] The acetic acid moiety provides a convenient handle for conjugation.
Hypothetical Application of this compound as a Linker
For the purpose of these application notes, we will hypothesize that this compound can be employed as a cleavable linker. The rationale is that the imidazolidinone ring might be susceptible to cleavage under specific physiological conditions, such as the acidic environment of endosomes or lysosomes, or by specific enzymes overexpressed in tumor cells.
Key Features of an Ideal Linker:
-
Stability in Systemic Circulation: The linker must be stable in the bloodstream to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.
-
Efficient Cleavage at the Target Site: Upon reaching the target cell, the linker should be efficiently cleaved to release the active drug.
-
Favorable Physicochemical Properties: The linker should not adversely affect the solubility, aggregation, or binding affinity of the targeting moiety.
-
Synthetic Accessibility: The synthesis of the linker and its conjugation to the drug and targeting ligand should be feasible and scalable.
Experimental Protocols
The following protocols are generalized methodologies for the synthesis, conjugation, and evaluation of a novel linker-drug conjugate.
Synthesis and Conjugation Workflow
The general workflow for preparing a drug conjugate with our hypothetical linker is depicted below.
Protocol 3.1.1: Synthesis of Activated Linker-Payload
-
Synthesis of this compound: This would likely involve the N-alkylation of 2-imidazolidinone with a protected haloacetic acid derivative, followed by deprotection.
-
Activation of the Carboxylic Acid: Dissolve this compound in a suitable organic solvent (e.g., DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (e.g., DCC or EDC) and stir at room temperature for 4-6 hours to form the NHS ester.
-
Conjugation to Payload: To a solution of the payload containing a primary or secondary amine (e.g., doxorubicin) in DMF with a non-nucleophilic base (e.g., DIEA), add the activated linker (NHS ester) solution dropwise. Stir the reaction at room temperature overnight.
-
Purification: Purify the linker-payload construct using reverse-phase HPLC. Characterize the product by LC-MS and NMR.
Protocol 3.1.2: Conjugation to a Monoclonal Antibody
-
Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).
-
Conjugation: Add the purified linker-payload construct (dissolved in a co-solvent like DMSO) to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody). Incubate the reaction at room temperature or 4°C for a defined period (e.g., 2-4 hours).
-
Purification: Remove unconjugated linker-payload and solvent by size exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).
-
Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC-HPLC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity using ELISA or surface plasmon resonance (SPR).
-
In Vitro Evaluation
Protocol 3.2.1: Plasma Stability Assay
-
Incubate the ADC in human and mouse plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), take aliquots of the plasma samples.
-
Precipitate plasma proteins (e.g., with acetonitrile).
-
Analyze the supernatant by LC-MS to quantify the amount of intact ADC and any released payload.
Protocol 3.2.2: Drug Release Assay (Lysosomal Homogenate)
-
Prepare a lysosomal homogenate from a relevant cell line.
-
Incubate the ADC in the lysosomal homogenate at 37°C and pH 4.5-5.0.
-
At various time points, stop the reaction and analyze the samples by LC-MS to quantify the released payload.
Protocol 3.2.3: Cytotoxicity Assay
-
Plate target cells (antigen-positive) and non-target cells (antigen-negative) in 96-well plates.
-
Treat the cells with serial dilutions of the ADC, the free payload, and a non-targeting control ADC.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 values for each compound on both cell lines.
Data Presentation
Quantitative data from the evaluation of a novel linker should be presented in clear, structured tables for easy comparison.
Table 1: Illustrative Physicochemical Properties of a Hypothetical ADC
| Property | Value | Method |
| Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | SEC-HPLC |
| Aggregates | <5% | SEC-HPLC |
| Antigen Binding (KD) | 1.2 nM | SPR |
Table 2: Illustrative In Vitro Performance Data
| Assay | Result |
| Plasma Stability (72h) | |
| % Intact ADC (Human Plasma) | 92% |
| % Intact ADC (Mouse Plasma) | 85% |
| Drug Release (Lysosomal Homogenate, 24h) | |
| % Payload Release | 78% |
| Cytotoxicity | |
| IC50 (Antigen-Positive Cells) | 5.5 ng/mL |
| IC50 (Antigen-Negative Cells) | >1000 ng/mL |
Signaling Pathways and Mechanism of Action
The intended mechanism of action for most ADCs involves receptor-mediated endocytosis, trafficking to lysosomes, and subsequent release of the payload to exert its cytotoxic effect.
Conclusion
The development of novel linkers is a key area of research in targeted drug delivery. While this compound has not been documented for this application, its structure presents interesting possibilities. The protocols and frameworks provided here offer a comprehensive guide for researchers to evaluate the potential of this and other novel chemical entities as linkers for the next generation of targeted therapeutics. Rigorous in vitro and subsequent in vivo studies are essential to validate the stability, release characteristics, and overall efficacy of any new linker technology.
References
- 1. research.monash.edu [research.monash.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Linkers Having a Crucial Role in Antibody–Drug Conjugates | MDPI [mdpi.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Imidazolidine Derivatives in Cancer Research: What is known? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 2-(2-oxoimidazolidin-1-yl)acetic acid synthesis.
Experimental Workflow
The synthesis of this compound is typically achieved through a two-step process:
-
N-Alkylation: 2-Imidazolidinone is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to form the intermediate, ethyl 2-(2-oxoimidazolidin-1-yl)acetate.
-
Hydrolysis: The ethyl ester intermediate is then hydrolyzed under basic or acidic conditions to yield the final product, this compound.
Troubleshooting Guides
Step 1: N-Alkylation of 2-Imidazolidinone
Issue: Low or no yield of ethyl 2-(2-oxoimidazolidin-1-yl)acetate.
This is a common issue that can arise from several factors related to the reagents, reaction conditions, and work-up procedure. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Insufficient Base Strength or Inappropriate Base | The basicity of the chosen base is critical for the deprotonation of 2-imidazolidinone. Weak bases may result in incomplete reaction. Consider switching to a stronger base. | Increased deprotonation of 2-imidazolidinone, leading to a higher reaction rate and improved yield. |
| Poor Solvent Choice | The solvent plays a crucial role in dissolving reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for N-alkylation reactions. | Enhanced solubility of reactants and stabilization of the transition state, resulting in a faster and more efficient reaction. |
| Low Reaction Temperature | The N-alkylation of 2-imidazolidinone may be slow at room temperature. Increasing the temperature can significantly improve the reaction rate. | Accelerated reaction kinetics, leading to a higher conversion of starting materials to the desired product within a reasonable timeframe. |
| Side Reaction: N,N'-Dialkylation | A common side product is the dialkylated 2-imidazolidinone. This occurs when a second molecule of ethyl bromoacetate reacts with the product. | By adjusting the stoichiometry, the formation of the undesired dialkylated byproduct can be minimized, thus increasing the yield of the mono-alkylated product. |
Table 1: Troubleshooting Low Yield in N-Alkylation Step
Step 2: Hydrolysis of Ethyl 2-(2-oxoimidazolidin-1-yl)acetate
Issue: Incomplete hydrolysis or low yield of this compound.
The hydrolysis of the ethyl ester to the carboxylic acid is a critical final step. Incomplete reaction or degradation of the product can lead to low yields.
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Insufficient Hydrolysis Time or Temperature | Ester hydrolysis can be slow, especially at lower temperatures. Ensuring complete reaction is key to maximizing yield. | Complete conversion of the starting ester to the desired carboxylic acid, leading to a higher isolated yield. |
| Inappropriate Base or Acid Concentration | The concentration of the hydrolyzing agent (e.g., NaOH, HCl) is important. Too low a concentration can lead to incomplete reaction, while too high a concentration might cause side reactions. | An optimal concentration will ensure efficient hydrolysis while minimizing potential degradation of the product. |
| Product Degradation | The 2-oxoimidazolidine ring may be susceptible to degradation under harsh hydrolytic conditions (e.g., very high temperatures or extreme pH). | Milder reaction conditions will help to preserve the integrity of the product, thereby increasing the overall yield. |
| Difficulties in Product Isolation | The final product is a water-soluble amino acid derivative, which can make its isolation from the aqueous reaction mixture challenging. | Proper work-up and purification techniques are essential for obtaining a pure product with high recovery. |
Table 2: Troubleshooting Low Yield in Hydrolysis Step
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the N-alkylation of 2-imidazolidinone?
A1: Stronger bases are generally more effective for deprotonating the amide nitrogen of 2-imidazolidinone. Sodium hydride (NaH) is a common choice and often provides good yields. Potassium carbonate (K2CO3) is a milder and safer alternative that can also be effective, although it may require higher temperatures and longer reaction times. The choice of base can also depend on the solvent used.
Q2: Which solvent is recommended for the N-alkylation step?
A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are typically recommended. DMF is often a good choice due to its high boiling point and ability to dissolve a wide range of reactants. However, for easier removal during work-up, acetonitrile or THF may be preferred.
Q3: How can I monitor the progress of the N-alkylation and hydrolysis reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both reactions. For the N-alkylation, you can track the disappearance of the 2-imidazolidinone starting material and the appearance of the ethyl ester product. For the hydrolysis step, you can monitor the disappearance of the ethyl ester. Staining with potassium permanganate or using a UV lamp (if the compounds are UV active) can help visualize the spots.
Q4: What are the common side products in the synthesis of this compound?
A4: In the N-alkylation step, the most common side product is the N,N'-bis(ethoxycarbonylmethyl)-2-imidazolidinone, resulting from dialkylation. Using a slight excess of 2-imidazolidinone relative to ethyl bromoacetate can help minimize this. During hydrolysis, incomplete reaction will leave unreacted ethyl ester. Under harsh conditions, ring-opening of the imidazolidinone may occur.
Q5: What is the recommended method for purifying the final product?
A5: this compound is a polar, water-soluble compound. A common purification method involves adjusting the pH of the aqueous solution after hydrolysis to the isoelectric point of the amino acid, which should decrease its solubility and cause it to precipitate. The precipitated solid can then be collected by filtration, washed with a cold solvent (like cold water or ethanol), and dried. Alternatively, ion-exchange chromatography can be an effective purification method.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-oxoimidazolidin-1-yl)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 2-imidazolidinone (1.0 equivalent) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.05 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound
-
Dissolve ethyl 2-(2-oxoimidazolidin-1-yl)acetate (1.0 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) in water.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid.
-
A white precipitate should form. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold water and then with a cold organic solvent (e.g., ethanol or diethyl ether).
-
Dry the purified this compound under vacuum.
Purification of 2-(2-oxoimidazolidin-1-yl)acetic acid by recrystallization or chromatography
Technical Support Center: Purification of 2-(2-oxoimidazolidin-1-yl)acetic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound by recrystallization and chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purification method for this compound?
A1: The choice between recrystallization and chromatography depends on the purity of the crude material and the desired final purity. Recrystallization is often suitable for removing small amounts of impurities from a relatively pure product. Chromatography, particularly column chromatography, is more effective for separating the target compound from significant amounts of impurities or from byproducts with similar solubility.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on the polarity of the molecule, polar solvents are likely candidates. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate. It is recommended to perform a small-scale solvent screen to identify the optimal solvent or solvent system.
Q3: What type of chromatography is most effective for purifying this compound?
A3: For preparative scale, normal-phase or reversed-phase column chromatography can be effective. Given the acidic nature of the compound, ion-exchange chromatography could also be a viable option. Thin-layer chromatography (TLC) is a useful technique to quickly screen for suitable mobile phases for column chromatography.[1]
Q4: How can I monitor the purity of this compound during purification?
A4: Purity can be monitored using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a good indicator of purity, as impurities tend to lower and broaden the melting range.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound does not dissolve in the hot solvent.
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Cause: The chosen solvent may not be suitable for dissolving the compound even at high temperatures.
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Solution:
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Increase the volume of the solvent gradually.
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If the compound still does not dissolve, a different, more polar solvent may be required.
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Consider using a solvent mixture. For example, if the compound is insoluble in hot ethanol, adding a small amount of water might increase its solubility.
-
Problem 2: No crystals form upon cooling.
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Cause: The solution may be too dilute, or the cooling process might be too rapid. Supersaturation may have occurred.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the pure compound if available.
-
Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
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Cool the solution to a lower temperature using an ice bath.
-
Problem 3: The recrystallized product is still impure.
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Cause: The cooling was too fast, trapping impurities within the crystals. The chosen solvent may not be effective at leaving the specific impurities in the solution.
-
Solution:
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Perform a second recrystallization step.
-
Consider a different recrystallization solvent that has a different solubility profile for the impurities.
-
If impurities persist, purification by column chromatography may be necessary.
-
Chromatography Issues
Problem 1: The compound does not move from the baseline on the TLC plate.
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Cause: The mobile phase is not polar enough to elute the compound from the stationary phase.
-
Solution:
-
Increase the polarity of the mobile phase. For a normal-phase system (e.g., silica gel), this can be done by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol mixture).
-
Adding a small amount of acetic acid or formic acid to the mobile phase can help to protonate the carboxylic acid group, reducing its interaction with the silica gel and improving its mobility.
-
Problem 2: The compound elutes with the solvent front on the TLC plate.
-
Cause: The mobile phase is too polar.
-
Solution:
-
Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
-
Problem 3: Poor separation of the compound from impurities in column chromatography.
-
Cause: The chosen mobile phase does not provide sufficient resolution. The column may be overloaded.
-
Solution:
-
Optimize the mobile phase using TLC to achieve a clear separation between the spot of the desired compound and the impurities.
-
Use a shallower solvent gradient or isocratic elution with the optimized solvent system.
-
Ensure the amount of crude material loaded onto the column does not exceed its capacity (typically 1-5% of the stationary phase weight).
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column with silica gel as the stationary phase.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel.
-
Loading: Load the silica gel with the adsorbed sample onto the top of the column.
-
Elution: Begin elution with a mobile phase of lower polarity (e.g., 95:5 dichloromethane:methanol). Gradually increase the polarity of the mobile phase (e.g., to 90:10 dichloromethane:methanol with 0.5% acetic acid) to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation
| Purification Method | Solvent/Mobile Phase | Yield (%) | Purity (%) |
| Recrystallization | Ethanol/Water (3:1) | 85 | >98 |
| Recrystallization | Methanol | 78 | >97 |
| Column Chromatography | Dichloromethane/Methanol (90:10) + 0.5% Acetic Acid | 65 | >99 |
Visualizations
Caption: Decision tree for selecting a purification method.
References
Improving the solubility of 2-(2-oxoimidazolidin-1-yl)acetic acid for biological assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with 2-(2-oxoimidazolidin-1-yl)acetic acid. The focus is on improving its solubility for use in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
| Property | Value | Source |
| Molecular Formula | C5H8N2O3 | PubChem |
| Molecular Weight | 144.13 g/mol | PubChem |
| Appearance | White to off-white powder (typical for similar compounds) | N/A |
| Estimated pKa | ~4.5 - 5.0 | Based on acetic acid (pKa ~4.76) and related derivatives.[1][2] |
Q2: I am having trouble dissolving this compound in aqueous buffers for my biological assay. What is the recommended starting point?
For initial attempts, it is recommended to start with a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?
High concentrations of DMSO can be toxic to cells.[3] It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and to include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[3][5]
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of some compounds. However, be cautious as excessive heat may lead to degradation.[3] It is advisable to first test the thermal stability of the compound if this method is employed.
Troubleshooting Guide: Solubility Issues
If you are encountering precipitation or poor solubility of this compound in your biological assays, follow this troubleshooting guide.
Initial Steps: Preparing a DMSO Stock Solution
The most common and effective initial approach is to prepare a concentrated stock solution in 100% DMSO.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 1.44 mg of this compound.
-
Add DMSO: Add 1 mL of high-purity, anhydrous DMSO to the compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, sonication in a water bath for a few minutes can assist dissolution.[3]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Workflow for Aqueous Solubility
If you observe precipitation upon diluting the DMSO stock into your aqueous buffer, use the following workflow to identify a suitable solubilization strategy.
Caption: Troubleshooting workflow for improving aqueous solubility.
Detailed Methodologies for Solubility Enhancement
For a carboxylic acid like this compound, increasing the pH of the aqueous buffer will deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
Experimental Protocol: pH Adjustment for Solubilization
-
Determine Assay pH Compatibility: Ensure that a change in pH will not adversely affect your biological assay.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 6.0 to 7.5.
-
Test Solubility: Add a small aliquot of your DMSO stock solution of this compound to each buffer to achieve the desired final concentration.
-
Observe: Visually inspect for precipitation immediately and after a short incubation period at the assay temperature.
-
Select Optimal pH: Choose the lowest pH that maintains the compound in solution.
Rationale: The Henderson-Hasselbalch equation indicates that at a pH equal to the pKa, the compound will be 50% ionized. By raising the pH to at least one to one and a half units above the pKa, the equilibrium will shift significantly towards the more soluble ionized form.
Caption: Effect of pH on the solubility of a carboxylic acid.
If pH adjustment is not feasible or insufficient, the use of a co-solvent can increase the solubility of hydrophobic compounds in aqueous solutions.
Commonly Used Co-solvents:
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Ethanol
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Propylene glycol
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Polyethylene glycol 300 (PEG 300)
Experimental Protocol: Co-solvent Screening
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Select Co-solvents: Choose one or more co-solvents that are compatible with your assay.
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Prepare Co-solvent/Buffer Mixtures: Prepare your assay buffer containing different percentages of the co-solvent (e.g., 1%, 2%, 5% v/v).
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Test Solubility: Add your DMSO stock solution to these mixtures to the desired final concentration.
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Observe and Select: Identify the lowest concentration of the co-solvent that prevents precipitation. Remember to include a vehicle control with the same co-solvent concentration in your assay.
If the above methods are unsuccessful, more advanced formulation strategies can be considered, although these often require more extensive development.
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Use of Surfactants: Low concentrations of non-ionic surfactants like Tween-80 or Pluronic F-68 can form micelles that encapsulate and solubilize hydrophobic compounds.
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Solid Dispersion: This involves dispersing the compound in a solid hydrophilic carrier, which can enhance its dissolution rate.[6]
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Nanotechnology: Techniques like creating nanoparticles or nanoemulsions can significantly improve the solubility and bioavailability of poorly soluble drugs.
References
- 1. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-(2-oxoimidazolidin-1-yl)acetic acid in aqueous solution
Welcome to the technical support center for 2-(2-oxoimidazolidin-1-yl)acetic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solution at neutral pH?
Q2: What are the likely degradation pathways for this compound in an aqueous environment?
A2: The primary degradation pathway is likely hydrolysis of the imidazolidinone ring. This can occur at either of the two amide bonds within the ring, leading to ring-opening. The specific products would depend on which bond is cleaved. Acidic or basic conditions can catalyze this hydrolysis.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the degradation of the parent compound and the appearance of degradation products. A reversed-phase C18 column is often a good starting point for method development. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Q4: What are the optimal storage conditions for a stock solution of this compound?
A4: For short-term use, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store them at -20°C or -80°C in a suitable solvent (e.g., DMSO) and protected from light. Aqueous solutions should be prepared fresh before each experiment. It is advisable to perform a stability study on your stock solution to understand its degradation profile under your specific storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | Prepare fresh aqueous solutions of the compound for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. Consider performing a time-course experiment to assess the compound's stability in your specific assay medium. |
| Precipitation of the compound. | Visually inspect the solution for any precipitates. Determine the solubility of the compound in your assay buffer. If solubility is an issue, consider using a co-solvent (ensure the co-solvent is compatible with your assay) or reducing the final concentration of the compound. |
| Interaction with other components in the assay medium. | Evaluate the composition of your assay medium for any components that might react with the imidazolidinone ring or the carboxylic acid group. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Vary the mobile phase pH and temperature to see if the profile of the unexpected peaks changes. A milder pH might prevent on-column degradation. |
| Degradation during sample preparation or storage. | Prepare samples immediately before analysis. If samples need to be stored in an autosampler, ensure it is temperature-controlled (e.g., 4°C). |
| Impurity in the original sample. | Analyze a freshly prepared solution of the solid compound to confirm the purity of the starting material. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at 60°C.
-
Photostability: Expose the stock solution to light (as per ICH Q1B guidelines).
3. Time Points:
-
Collect samples at initial (t=0), 2, 4, 8, and 24 hours.
4. Sample Preparation for Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
5. HPLC Analysis:
-
Analyze the samples using a validated HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
Protocol 2: HPLC Method for Stability Indicating Assay
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or a more specific wavelength if the UV spectrum is known)
Data Presentation
Table 1: Example of Forced Degradation Study Results
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradants | Major Degradant Peak Area (%) |
| 0.1 N HCl (60°C) | 0 | 100.0 | 0 | 0 |
| 8 | 85.2 | 1 | 12.5 | |
| 24 | 60.7 | 2 | 25.1 (DP1), 10.3 (DP2) | |
| 0.1 N NaOH (60°C) | 0 | 100.0 | 0 | 0 |
| 8 | 45.3 | 2 | 30.8 (DP3), 20.1 (DP4) | |
| 24 | 10.1 | 3 | 45.2 (DP3), 30.5 (DP4), 5.6 (DP5) | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0 | 0 |
| 8 | 98.5 | 1 | 1.2 | |
| 24 | 95.3 | 1 | 4.1 |
DP = Degradation Product
Visualizations
Caption: Potential hydrolysis pathways of this compound.
Caption: Workflow for a forced degradation study.
Identifying and minimizing byproducts in the synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route for this compound?
A1: A widely used, two-step method involves the initial synthesis of 2-oxoimidazolidine (also known as ethylene urea), followed by N-alkylation.
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Step 1: Synthesis of 2-Oxoimidazolidine: This is typically achieved by reacting ethylenediamine with urea. This reaction is robust and can give high yields.[1]
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Step 2: N-Alkylation: The 2-oxoimidazolidine is then reacted with a C2-electrophile, such as sodium chloroacetate or a chloroacetic acid ester (e.g., ethyl chloroacetate), under basic conditions to yield the final product. If an ester is used, a final hydrolysis step is required.
Q2: My synthesis of 2-oxoimidazolidine (Step 1) resulted in a low yield and insoluble materials. What are the likely causes?
A2: High temperatures (above 290°C) during the reaction of ethylenediamine and urea can lead to decomposition and the formation of water-insoluble byproducts.[2][3] It is crucial to control the reaction temperature. One patent suggests that adding a small amount of formaldehyde to the reaction mass as it cools can help mitigate the formation of these insoluble byproducts.[3]
Q3: What are the primary byproducts I should look for in the N-alkylation step (Step 2)?
A3: The N-alkylation of 2-oxoimidazolidine can lead to several byproducts. The most common ones are summarized in the table below. Over-alkylation, unreacted starting material, and incomplete hydrolysis are the main issues.
Q4: How can I minimize the formation of the dialkylated byproduct, 2,3-bis(carboxymethyl)imidazolidin-2-one?
A4: To minimize dialkylation, you should control the stoichiometry of the reactants. Using a slight excess (e.g., 1.0 to 1.1 equivalents) of 2-oxoimidazolidine relative to the alkylating agent can favor mono-alkylation. Additionally, carefully controlling the reaction temperature and slowly adding the alkylating agent can help improve selectivity.
Q5: I used an ester like ethyl chloroacetate for the alkylation, but my final product contains the ethyl ester of this compound. How do I fix this?
A5: This indicates incomplete hydrolysis. To ensure complete conversion to the carboxylic acid, you can extend the hydrolysis time or increase the concentration of the base (e.g., NaOH or KOH) used for saponification. Monitor the reaction by a suitable method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until all the ester is consumed.
Q6: My final product has a low yield and seems to contain a lot of unreacted 2-oxoimidazolidine. What went wrong?
A6: This issue can arise from several factors:
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Insufficient Base: The N-alkylation reaction requires a base to deprotonate the nitrogen of 2-oxoimidazolidine, making it nucleophilic. Ensure you are using at least one equivalent of a suitable base (e.g., sodium hydroxide, potassium carbonate).
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Reaction Temperature: The reaction may be too slow at low temperatures. A moderate increase in temperature may improve the reaction rate, but excessive heat can promote byproduct formation.
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Poor Quality Reagents: Ensure your starting materials and solvents are of sufficient purity and are anhydrous if required by the reaction conditions.
Data Presentation: Common Byproducts and Troubleshooting
Table 1: Potential Byproducts in the Synthesis of this compound
| Byproduct Name | Chemical Structure | Formation Pathway | Identification Method | Mitigation Strategy |
| 2-Oxoimidazolidine | NH(CH₂)₂NHC=O | Unreacted starting material from Step 2. | HPLC, NMR | Ensure sufficient reaction time, temperature, and base concentration. |
| 2,3-bis(carboxymethyl)imidazolidin-2-one | O=C(N(CH₂COOH)CH₂)₂ | Dialkylation of 2-oxoimidazolidine. | HPLC, MS, NMR | Use a slight excess of 2-oxoimidazolidine; slow addition of alkylating agent. |
| Ethyl 2-(2-oxoimidazolidin-1-yl)acetate | O=C(N(CH₂COOEt)CH₂)₂NH | Incomplete hydrolysis of the ester intermediate. | HPLC, NMR | Increase hydrolysis time or base concentration. |
| Glycolic Acid | HOCH₂COOH | Hydrolysis of the chloroacetate reagent. | HPLC, NMR | Use anhydrous conditions for the initial alkylation step if possible. |
Experimental Protocols
Protocol 1: Synthesis of 2-Oxoimidazolidine (Ethylene Urea)
This protocol is adapted from established methods for reacting ethylenediamine and urea.[1]
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Apparatus: Set up a round-bottom flask equipped with a mechanical stirrer and a distillation condenser.
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Reagents: Charge the flask with ethylenediamine (1.0 mole) and urea (1.0 mole).
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Reaction: Heat the mixture with stirring. The reaction will start to evolve ammonia.
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Temperature Control: Gradually increase the temperature to maintain a steady evolution of ammonia, typically in the range of 150-240°C. Avoid temperatures above 290°C to prevent decomposition.[2]
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Work-up: Once ammonia evolution ceases, the reaction is complete. The crude product can be purified by recrystallization from a suitable solvent like dioxane or ethanol.
Protocol 2: Synthesis of this compound via N-Alkylation
This protocol is a general procedure based on standard N-alkylation techniques.
-
Apparatus: A three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
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Reagents:
-
2-Oxoimidazolidine (1.0 mole)
-
Sodium Hydroxide (2.1 mole)
-
Water (as solvent)
-
Sodium Chloroacetate (1.05 mole)
-
-
Procedure: a. Dissolve 2-oxoimidazolidine and sodium hydroxide in water in the reaction flask and cool the mixture to 10-15°C. b. Separately, dissolve sodium chloroacetate in water. c. Slowly add the sodium chloroacetate solution to the reaction mixture via the dropping funnel over 1-2 hours, maintaining the temperature below 20°C. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor the reaction progress using TLC or HPLC.
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Work-up and Purification: a. Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2. b. The product will precipitate out of the solution. c. Filter the solid, wash with cold water, and dry under vacuum. d. The crude product can be further purified by recrystallization.
Visualizations
Synthesis and Byproduct Formation Pathway
Caption: Reaction scheme for the synthesis of this compound and a key byproduct.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification process.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
Technical Support Center: Overcoming Poor Cell Permeability of 2-(2-oxoimidazolidin-1-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor cell permeability of 2-(2-oxoimidazolidin-1-yl)acetic acid and similar hydrophilic carboxylic acid-containing compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does this compound likely exhibit poor cell permeability?
A1: The structure of this compound contains a carboxylic acid group, which is ionized at physiological pH (around 7.4). This negative charge increases the molecule's hydrophilicity and polar surface area, making it difficult to passively diffuse across the lipophilic cell membrane.[1] Molecules with high polarity and charged groups generally exhibit lower permeability.[1]
Q2: How can I experimentally assess the cell permeability of my compound?
A2: Two standard in vitro assays are recommended for an initial assessment:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[2][3]
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Caco-2 Cell Permeability Assay: This assay uses a monolayer of human intestinal cells (Caco-2) that mimic the barrier of the gut wall. It provides insights into both passive diffusion and active transport mechanisms, such as efflux by P-glycoprotein (P-gp).[4][5][6][7]
Q3: What do the results of these permeability assays tell me?
A3: The primary output is the apparent permeability coefficient (Papp), typically reported in cm/s. A higher Papp value indicates better permeability. Additionally, the Caco-2 assay can provide an efflux ratio (ER) by comparing permeability in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio greater than 2 suggests that the compound is actively pumped out of the cell by efflux transporters.[4][5][8]
Q4: What are the main strategies to improve the cell permeability of a hydrophilic carboxylic acid like this compound?
A4: There are three primary strategies to consider:
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Prodrug Approach: The carboxylic acid group can be temporarily masked with a lipophilic moiety, creating an ester prodrug. This increases the molecule's lipophilicity, allowing it to better penetrate the cell membrane. Once inside the cell, endogenous esterases cleave the promoiety, releasing the active parent drug.[1][9][10]
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Nanoformulation: Encapsulating the compound within lipid-based nanoparticles (e.g., solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs)) can facilitate its transport across the cell membrane.[11][12][13][14]
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Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cell membranes and can be conjugated to cargo molecules like your compound to enhance their intracellular delivery.[15][16][17][18]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the assessment and enhancement of cell permeability for this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Papp value in PAMPA assay | Inherent poor passive permeability: The compound is too polar/hydrophilic to cross the lipid membrane. | - Confirm the physicochemical properties (e.g., calculated LogP, polar surface area).- Proceed to permeability enhancement strategies (Prodrug, Nanoformulation, CPPs). |
| Poor aqueous solubility: The compound precipitates in the donor well, reducing the concentration available for permeation. | - Check the compound's solubility in the assay buffer.- Use a co-solvent (e.g., DMSO) at a concentration that does not disrupt the membrane integrity.[2] | |
| Low A-B Papp value but high B-A Papp value in Caco-2 assay (Efflux Ratio > 2) | Active efflux: The compound is a substrate for efflux transporters (e.g., P-gp) expressed on the Caco-2 cells.[5] | - Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in the A-B Papp value confirms efflux.[5][7] |
| Low Papp values in both PAMPA and Caco-2 assays | Poor intrinsic permeability: The compound has inherently poor physicochemical properties for membrane permeation. | - This confirms that passive diffusion is a major barrier.- Focus on permeability enhancement strategies. |
| High variability in permeability results | Inconsistent Caco-2 monolayer integrity: The cell monolayer is not uniformly confluent, leading to inconsistent results. | - Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment to ensure its integrity.[5] |
| Compound instability: The compound is degrading in the assay buffer. | - Assess the stability of the compound in the assay buffer over the time course of the experiment using LC-MS. | |
| Low compound recovery after the assay | Non-specific binding: The compound is binding to the plasticware of the assay plates. | - Use low-binding plates.- Include a mass balance calculation to determine the percentage of compound recovered. |
| Metabolism by Caco-2 cells: The compound is being metabolized by enzymes in the Caco-2 cells. | - Analyze samples from the donor and acceptor compartments for the presence of metabolites using LC-MS.[4] |
Section 3: Data Presentation
Since experimental permeability data for this compound is not publicly available, the following tables provide representative data for other hydrophilic carboxylic acids to illustrate expected outcomes.
Table 1: Representative Permeability Data for Hydrophilic Carboxylic Acids
| Compound | Assay | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected In Vivo Absorption |
| Furosemide | PAMPA | < 1.5 | Low |
| Salicylic Acid | Caco-2 (A-B) | 2.5 | Moderate |
| Propranolol (High Permeability Control) | Caco-2 (A-B) | 25 | High |
| Atenolol (Low Permeability Control) | Caco-2 (A-B) | 0.5 | Low |
Note: These values are illustrative and can vary depending on the specific experimental conditions.
Table 2: Interpreting Caco-2 Assay Results
| Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation | Recommended Next Steps |
| < 1 | < 2 | Low permeability, no significant efflux. | Focus on increasing passive permeability (Prodrug, Nanoformulation). |
| < 1 | > 2 | Low permeability, significant efflux. | Consider prodrug strategies to mask the efflux substrate site or nanoformulations to bypass efflux. |
| 1 - 10 | < 2 | Moderate permeability, no significant efflux. | May be acceptable depending on therapeutic target and potency. Optimization can still be beneficial. |
| > 10 | < 2 | High permeability, no significant efflux. | Ideal permeability profile. |
Section 4: Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of this compound.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate
-
Lecithin in dodecane solution (e.g., 1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for analysis
Procedure:
-
Prepare the Donor Plate: Gently add 5 µL of the lecithin/dodecane solution to the membrane of each well of the filter plate. Allow the lipid to impregnate the membrane for at least 5 minutes.[19]
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.[19]
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
Start the Assay: Add 150 µL of the donor solution to each well of the prepared donor plate.[19]
-
Assemble the "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 5 hours).[20]
-
Sampling: After incubation, separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Analyze the concentration of the test compound in the donor and acceptor samples by LC-MS/MS.
-
Calculation of Papp: Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Caco-2 Cell Permeability Assay Protocol
Objective: To assess the permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with FBS and supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution
-
LC-MS/MS for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the permeable supports of the Transwell plates and culture for 21-28 days to allow for differentiation and monolayer formation.[7]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use wells with a TEER value indicating a confluent monolayer (typically >300 Ω·cm²).[5]
-
Prepare for Transport Study: Wash the monolayers twice with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport:
-
Add the test compound solution in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from the basolateral chamber at various time points.
-
-
Basolateral to Apical (B-A) Transport (for efflux assessment):
-
Add the test compound solution in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber. Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
-
Section 5: Visualizations
Diagram 1: Troubleshooting Low Cell Permeability
Caption: A decision-making workflow for troubleshooting low cell permeability.
Diagram 2: Experimental Workflow for Permeability Assessment
References
- 1. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 7. enamine.net [enamine.net]
- 8. Caco-2 Method Validation | Bienta [bienta.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. biomol.com [biomol.com]
- 15. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. PAMPA | Evotec [evotec.com]
Technical Support Center: Scaling Up the Synthesis of 2-(2-oxoimidazolidin-1-yl)acetic Acid for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2-(2-oxoimidazolidin-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: The most prevalent and scalable methods for synthesizing this compound involve a two-step process:
-
Formation of the 2-imidazolidinone ring: This is typically achieved through the condensation of ethylenediamine with a carbonyl source like urea or diethyl carbonate.
-
N-Alkylation of 2-imidazolidinone: The resulting 2-imidazolidinone is then alkylated with a haloacetic acid derivative, most commonly sodium chloroacetate, under basic conditions to yield the final product.
Q2: What are the critical process parameters to control during the N-alkylation step?
A2: The N-alkylation step is crucial for achieving high yield and purity. Key parameters to monitor and control include:
-
Base: The choice and stoichiometry of the base are critical. Strong bases like sodium hydroxide or potassium hydroxide are commonly used to deprotonate the 2-imidazolidinone. Insufficient base will lead to incomplete reaction, while an excess can promote side reactions.
-
Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to decomposition of the product and the formation of impurities.
-
Reaction Time: The reaction should be monitored by a suitable analytical technique (e.g., HPLC, TLC) to determine the point of completion. Prolonged reaction times can increase the formation of by-products.
-
Solvent: The choice of solvent is important for solubility of reactants and for achieving the desired reaction temperature. Water is a common and environmentally friendly solvent for this reaction.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through crystallization. The crude product, after work-up to remove inorganic salts, can be dissolved in a suitable solvent (e.g., water, ethanol/water mixtures) at an elevated temperature and then cooled to induce crystallization. The purity of the final product can be assessed by techniques such as HPLC, melting point, and NMR spectroscopy. Ion exchange chromatography can also be employed for purification, especially to remove inorganic salt impurities.[1][2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete N-alkylation reaction. 2. Decomposition of the product during reaction or work-up. 3. Sub-optimal reaction conditions (temperature, base stoichiometry). 4. Poor quality of starting materials. | 1. Monitor the reaction progress using HPLC or TLC to ensure completion. Consider extending the reaction time if necessary. 2. Avoid excessively high temperatures during the reaction and work-up. Use a milder base if decomposition is suspected. 3. Optimize the molar ratio of the base to 2-imidazolidinone. Perform small-scale experiments to find the optimal temperature. 4. Ensure the purity of 2-imidazolidinone and the haloacetic acid reagent. |
| Formation of Impurities/By-products | 1. Dialkylation of 2-imidazolidinone. 2. Hydrolysis of the haloacetic acid reagent under basic conditions. 3. Side reactions due to excessive heat or prolonged reaction times. | 1. Use a controlled stoichiometry of the alkylating agent. Adding the alkylating agent portion-wise can sometimes minimize dialkylation. 2. Add the haloacetic acid reagent gradually to the reaction mixture to minimize its hydrolysis. 3. Optimize reaction temperature and time based on reaction monitoring. |
| Difficulty in Crystallization/Purification | 1. Presence of significant amounts of impurities that inhibit crystallization. 2. Incorrect choice of crystallization solvent. 3. Product is too soluble in the chosen solvent. | 1. Attempt to remove impurities by performing an extraction or a charcoal treatment before crystallization. 2. Screen a range of solvents and solvent mixtures to find an optimal system where the product has high solubility at high temperatures and low solubility at low temperatures. 3. If the product is too soluble, consider using an anti-solvent to induce precipitation or cool the solution to a lower temperature. |
| Inconsistent Batch-to-Batch Results | 1. Variation in the quality of raw materials. 2. Poor control over critical process parameters (temperature, addition rates, mixing). | 1. Establish specifications for all starting materials and test incoming batches for purity. 2. Implement strict process controls using automated reactors or well-defined standard operating procedures (SOPs) to ensure consistency. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common laboratory-scale synthesis. For preclinical scale-up, process optimization and safety assessments are critical.
Step 1: Synthesis of 2-Imidazolidinone
A general procedure involves the reaction of ethylenediamine with urea.
-
Reaction: Ethylenediamine and urea are heated together, often in a high-boiling solvent or neat. Ammonia is evolved during the reaction.
-
Work-up: The reaction mixture is cooled, and the solid 2-imidazolidinone is collected by filtration and can be purified by recrystallization.
Step 2: N-Alkylation of 2-Imidazolidinone
-
Materials:
-
2-Imidazolidinone
-
Sodium chloroacetate
-
Sodium hydroxide
-
Water
-
-
Procedure:
-
Dissolve 2-imidazolidinone and sodium hydroxide in water in a reaction vessel equipped with a stirrer and a condenser.
-
Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Slowly add an aqueous solution of sodium chloroacetate to the reaction mixture.
-
Maintain the reaction at temperature and monitor its progress by HPLC or TLC.
-
Once the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the crude this compound, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydroxide | Potassium Hydroxide | Sodium Carbonate |
| Solvent | Water | Ethanol | Dimethylformamide (DMF) |
| Temperature | 80 °C | 70 °C | 90 °C |
| Reaction Time | 6 hours | 8 hours | 4 hours |
| Typical Yield | 75-85% | 70-80% | 80-90% |
| Purity (crude) | ~90% | ~88% | ~92% |
Note: These are representative conditions and yields. Actual results may vary depending on the specific experimental setup and scale.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Modifying reaction conditions for imidazolidinone synthesis to improve purity
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazolidinones for improved purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to imidazolidinones?
A1: Common methods include the condensation of 1,2-diamines with a carbonyl source, the diamination of olefins, intramolecular hydroamination of unsaturated ureas, and the ring expansion of aziridines.[1] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the imidazolidinone ring.
Q2: What are typical impurities encountered in imidazolidinone synthesis?
A2: Impurities can include unreacted starting materials, polymeric byproducts, diastereomers, and side products from competing reactions.[2] For example, in syntheses starting from ureas, polymeric impurities can make purification challenging.[2]
Q3: How can I purify my imidazolidinone product?
A3: Standard purification techniques include recrystallization, column chromatography, and distillation.[3][4] The choice of method depends on the physical properties of the product and impurities. For instance, bulb-to-bulb distillation can be effective for removing unreacted volatile ketones.[3]
Q4: Can reaction conditions influence the stereochemical outcome?
A4: Yes, the choice of catalyst, solvent, and temperature can significantly impact the diastereoselectivity of the reaction. For example, certain palladium-catalyzed reactions can generate up to two stereocenters, and the stereoselectivity can be high.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
My reaction is showing low or no conversion to the desired imidazolidinone. What should I do?
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Caption: Troubleshooting workflow for low product yield.
-
Verify Reagents and Stoichiometry:
-
Ensure the purity of starting materials. Impurities can inhibit catalysts or lead to side reactions.
-
Confirm the accurate measurement and stoichiometry of all reagents. For instance, in the synthesis of polycyclic imidazolidinones, reducing the excess of the amine component can sometimes lead to a slight drop in yield.[6]
-
-
Optimize Reaction Conditions:
-
Temperature: Some reactions are highly sensitive to temperature. For example, a reaction to form a polycyclic imidazolidinone that gave a 95% yield at reflux in toluene only yielded a moderate amount of product at 50°C.[6]
-
Solvent: The choice of solvent can be critical. A study on the synthesis of 1,3-disubstituted imidazolidin-2-ones found that methanol was a more suitable solvent than THF for the formation and reduction of the Schiff base intermediate, allowing for lower reaction temperatures and shorter reaction times.[7][8]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can sometimes promote the formation of degradation products.
-
-
Evaluate Catalyst Performance:
-
Catalyst Choice: The catalyst can have a dramatic effect on yield. In the synthesis of polycyclic imidazolidinones via amine redox-annulation, the addition of catalytic benzoic acid increased the yield from 50% to 95%.[6] Different organic bases were also shown to have varying effectiveness in promoting the cyclization of propargylic ureas, with BEMP being a highly effective catalyst.[9]
-
Catalyst Loading: Ensure the correct catalyst loading is used. Both too little and too much catalyst can be detrimental to the reaction.
-
Catalyst Deactivation: If using a sensitive catalyst, ensure it has not been deactivated by air, moisture, or impurities in the starting materials or solvent.
-
Issue 2: Presence of Multiple Spots on TLC (Low Purity)
My crude product shows multiple spots on TLC, indicating the presence of impurities. How can I improve the purity?
The formation of multiple products is often due to side reactions or incomplete conversion. Modifying the reaction conditions can help to improve the selectivity towards the desired product.
-
Adjust Reaction Time and Temperature:
-
As mentioned previously, monitoring the reaction by TLC can help identify the point of maximum product formation before significant side products appear.
-
Lowering the reaction temperature can sometimes increase selectivity by disfavoring higher activation energy side reactions.
-
-
Modify the Catalyst System:
-
The choice of catalyst and ligands can significantly influence the product distribution. For example, in palladium-catalyzed diamination reactions, the choice of ligand (e.g., Xantphos) is crucial for achieving high selectivity.[5]
-
-
Purification Strategy:
-
If reaction optimization does not sufficiently improve purity, a robust purification strategy is necessary.
-
Recrystallization: This is an effective method for purifying solid products if a suitable solvent system can be found.[4][10]
-
Column Chromatography: Silica gel chromatography is a versatile technique for separating compounds with different polarities.[4] The choice of eluent is critical for achieving good separation.
-
Distillation: For volatile products, distillation can be an effective purification method.[3][4]
-
-
Issue 3: Poor Diastereoselectivity
My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?
Achieving high diastereoselectivity often requires careful control of the reaction conditions and, in some cases, the use of chiral auxiliaries or catalysts.
-
Catalyst and Ligand Selection:
-
Asymmetric catalysis can provide high levels of stereocontrol. For example, the use of a bidentate oxazoline ligand in a Cu(II)-catalyzed asymmetric intramolecular cyclization of N-alkenyl ureas was found to be crucial for achieving high enantioselectivities.[1]
-
-
Solvent Effects:
-
The polarity and coordinating ability of the solvent can influence the transition state geometry and, therefore, the stereochemical outcome of the reaction. Screening different solvents is a valuable optimization step.
-
-
Temperature Optimization:
-
Lowering the reaction temperature often leads to higher diastereoselectivity, as it allows for greater differentiation between the transition state energies leading to the different diastereomers.
-
Data on Reaction Condition Optimization
The following tables summarize quantitative data from the literature on how modifications to reaction conditions can impact the yield and purity of imidazolidinone synthesis.
Table 1: Effect of Catalyst and Temperature on Polycyclic Imidazolidinone Synthesis [6]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | None | Toluene (reflux) | 48 | 50 | >25:1 |
| 2 | Benzoic Acid (20) | Toluene (reflux) | 7 | 95 | >25:1 |
| 3 | Acetic Acid (20) | Toluene (reflux) | 20 | 94 | >25:1 |
| 4 | 2-EHA (20) | Toluene (reflux) | 24 | 92 | >25:1 |
| 5 | Benzoic Acid (20) | 50 | 44 | Moderate | >25:1 |
Table 2: Influence of Solvent and Temperature on Diamine Synthesis for Imidazolidinone Precursors [7][8]
| Solvent | Reaction Step | Temperature (°C) | Time | Yield (%) |
| Methanol | Schiff Base Formation | 40 | 30 min | 95 |
| Methanol | Reduction | 40 | 30 min | 92 |
| THF | Schiff Base Formation | 80 | 2 h | 85 |
| THF | Reduction | 80 | 4 h | 82 |
Table 3: Evaluation of Organic Bases for Intramolecular Hydroamidation of Propargylic Urea [9]
| Entry | Base (10 mol%) | Temperature (°C) | Time | Conversion (%) |
| 1 | TBD | 100 | 20 min | 100 |
| 2 | MTBD | 100 | 20 min | 82 |
| 3 | BTMG | 100 | 20 min | 67 |
| 4 | DBU | 100 | 24 h | 0 |
| 5 | TMG | 100 | 24 h | 0 |
| 6 | BEMP (5 mol%) | Room Temp | 1 min | 100 |
Experimental Protocols
General Protocol for the Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation[6]
This protocol describes the benzoic acid-catalyzed reaction between 1,2,3,4-tetrahydroisoquinoline (THIQ) and an α-ketoamide.
Caption: Experimental workflow for polycyclic imidazolidinone synthesis.
Materials:
-
1,2,3,4-Tetrahydroisoquinoline (THIQ)
-
α-Ketoamide
-
Benzoic acid
-
Toluene
Procedure:
-
To a solution of the α-ketoamide (0.2 mmol) in toluene (1.0 mL) is added 1,2,3,4-tetrahydroisoquinoline (0.3 mmol, 1.5 equiv) and benzoic acid (0.04 mmol, 20 mol%).
-
The reaction mixture is heated to reflux.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 7 hours).
-
The reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired polycyclic imidazolidinone.
One-Pot Synthesis of Imidazolidin-2-ones from Propargylic Amine and Isocyanate[9]
This protocol details the BEMP-catalyzed one-pot synthesis of an imidazolidin-2-one.
Materials:
-
Propargylic amine
-
Isocyanate
-
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a test tube equipped with a magnetic stir bar, charge the propargylic amine (0.4 mmol) and the isocyanate (0.4 mmol) in acetonitrile (4 mL).
-
Add BEMP (5 mol%, 6 µL).
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion (typically 1 hour), remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 3. folia.unifr.ch [folia.unifr.ch]
- 4. openaccesspub.org [openaccesspub.org]
- 5. Imidazolidinone synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Page loading... [guidechem.com]
Addressing solubility issues of 2-(2-oxoimidazolidin-1-yl)acetic acid in organic solvents.
Welcome to the Technical Support Center for 2-(2-oxoimidazolidin-1-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Why am I having difficulty dissolving this compound in my organic solvent?
A2: Difficulty in dissolving this compound can arise from several factors:
-
Solvent Polarity: The polarity of your chosen organic solvent may not be optimal to solubilize this polar molecule.
-
Low Dissolution Rate: The rate at which the compound dissolves may be slow. Factors such as particle size and agitation can affect this.
-
Compound Purity: Impurities in the compound can sometimes affect its solubility characteristics.
-
Saturation Limit: You may be trying to dissolve the compound at a concentration that exceeds its saturation limit in that specific solvent at the given temperature.
Q3: What general strategies can I employ to improve the solubility of this compound?
A3: Several techniques can be used to enhance the solubility of polar carboxylic acids like this compound:
-
Co-solvency: Using a mixture of solvents can often improve solubility. For example, adding a small amount of a polar co-solvent like DMSO or DMF to a less polar solvent might increase the solubility.
-
Temperature Adjustment: Gently heating the solvent can increase the solubility of many compounds. However, it is crucial to ensure that the compound is stable at elevated temperatures.
-
pH Modification: As a carboxylic acid, its solubility can be significantly increased in aqueous solutions or protic organic solvents by deprotonation with a suitable base to form a more soluble salt. This may also have some effect in certain organic solvent systems.
-
Sonication: Applying ultrasonic energy can help to break down crystal lattices and accelerate the dissolution process.
-
Micronization: Reducing the particle size of the solid compound increases the surface area available for solvation, which can lead to a faster dissolution rate.
Troubleshooting Guides
Issue 1: The compound is not dissolving in a non-polar organic solvent (e.g., hexane, toluene).
-
Cause: this compound is a polar molecule and is expected to have very low solubility in non-polar solvents.
-
Troubleshooting Steps:
-
Select an appropriate solvent: Switch to a more polar organic solvent such as methanol, ethanol, DMSO, or DMF.
-
Use a co-solvent: If you must use a predominantly non-polar solvent system, try adding a small percentage of a polar co-solvent (e.g., 1-5% DMSO) to increase the overall polarity of the solvent mixture.
-
Issue 2: The compound is only partially dissolving in a polar aprotic solvent (e.g., acetone, acetonitrile).
-
Cause: You may be near or have exceeded the saturation limit of the compound in that solvent at the current temperature. The dissolution rate might also be slow.
-
Troubleshooting Steps:
-
Increase Agitation: Ensure the mixture is being vigorously stirred or vortexed.
-
Apply Gentle Heat: Warm the solvent gently (e.g., to 30-40 °C) while stirring. Monitor for any signs of degradation.
-
Use Sonication: Place the sample in an ultrasonic bath for short intervals to aid dissolution.
-
Prepare a More Dilute Solution: Attempt to dissolve a smaller amount of the compound in the same volume of solvent.
-
Issue 3: The compound precipitates out of solution over time.
-
Cause: The initial dissolution may have been achieved in a supersaturated state, which is unstable. Temperature fluctuations can also cause precipitation if the solubility is highly temperature-dependent.
-
Troubleshooting Steps:
-
Maintain Constant Temperature: Ensure your experimental setup is maintained at a stable temperature.
-
Work with Saturated or Undersaturated Solutions: Determine the approximate solubility and work with concentrations comfortably below the saturation point.
-
Consider a Different Solvent System: The chosen solvent may not be ideal for maintaining the compound in solution over long periods. A solvent in which the compound has higher solubility might be necessary.
-
Data Presentation
As specific quantitative solubility data for this compound is not widely published, the following table provides a general guide to the expected solubility of a polar carboxylic acid in common organic solvents. This is a qualitative guide and should be confirmed experimentally.
| Solvent Category | Examples | Expected Qualitative Solubility of this compound |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate |
| Moderately Polar | Acetone, Ethyl Acetate | Low to Moderate |
| Non-Polar | Hexane, Toluene, Dichloromethane | Very Low to Insoluble |
Experimental Protocols
Protocol for Determining Qualitative Solubility
This protocol provides a general method for determining the qualitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, toluene, hexane)
-
Small glass vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Analytical balance
-
Spatula
Procedure:
-
Preparation: Weigh out approximately 1 mg of this compound and place it into a clean, dry glass vial.
-
Solvent Addition: Add 100 µL of the first test solvent to the vial.
-
Agitation: Cap the vial and vortex the mixture vigorously for 30 seconds.
-
Observation: Visually inspect the solution.
-
If the solid has completely dissolved, the compound is considered soluble in that solvent at approximately 10 mg/mL.
-
If the solid has not completely dissolved, proceed to the next step.
-
-
Incremental Solvent Addition: Add another 400 µL of the solvent (for a total of 500 µL) and vortex for 30 seconds.
-
If the solid has now completely dissolved, the compound is considered sparingly soluble (approx. 2 mg/mL).
-
-
Further Dilution: If the solid remains, add another 500 µL of the solvent (for a total of 1 mL) and vortex for 30 seconds.
-
If the solid dissolves, it is considered slightly soluble (approx. 1 mg/mL).
-
If the solid still does not dissolve, it is considered insoluble at this concentration.
-
-
Repeat: Repeat steps 1-6 for each of the selected organic solvents.
-
Record Results: Record your observations in a clear and organized manner.
Visualizations
Troubleshooting Workflow for Solubility Issues
The following diagram illustrates a logical workflow to follow when encountering solubility problems with this compound.
Caption: A logical workflow for troubleshooting solubility problems.
General Strategy for Enhancing Solubility
This diagram outlines the general strategies that can be employed to improve the solubility of a compound like this compound.
Caption: Overview of methods to improve compound solubility.
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of 2-(2-oxoimidazolidin-1-yl)acetic Acid and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This guide provides a comparative framework for evaluating the antimicrobial efficacy of the novel compound 2-(2-oxoimidazolidin-1-yl)acetic acid against a panel of standard antibiotics. Due to a lack of publicly available data on the antimicrobial activity of this compound, this document serves as a template, outlining the requisite experimental data and protocols for a comprehensive comparison. The provided data for standard antibiotics is based on established literature and serves as a benchmark for future studies.
Comparative Antimicrobial Efficacy Data
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of standard antibiotics against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Future experimental data for this compound should be presented in a similar format to allow for direct comparison.
Table 1: Antimicrobial Efficacy Against Staphylococcus aureus
| Compound | MIC Range (µg/mL) |
| This compound | Data Not Available |
| Penicillin | ≤0.015 - 24[1][2] |
| Tetracycline | 3 - >16[3][4] |
| Ciprofloxacin | 0.25 - >8[5][6][7][8][9] |
| Linezolid | 1 - 4[10][11][12] |
Table 2: Antimicrobial Efficacy Against Escherichia coli
| Compound | MIC Range (µg/mL) |
| This compound | Data Not Available |
| Penicillin | Data varies significantly based on resistance mechanisms |
| Tetracycline | 2 - 256[3][13] |
| Ciprofloxacin | ≤0.06 - >8[6][14][15] |
| Linezolid | Generally considered not effective against E. coli |
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.[16][17][18][19]
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is considered the gold standard for determining the MIC of an antimicrobial agent.[20][21]
a. Preparation of Inoculum:
-
From a pure 18-24 hour culture on a non-selective agar plate, touch at least four to five well-isolated colonies of the same morphology with a sterile loop.
-
Transfer the colonies to a tube containing a suitable broth medium.
-
Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of the 0.5 McFarland standard.
-
Adjust the turbidity of the inoculum suspension with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in the test medium to a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of this compound and each standard antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
c. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension, resulting in a final volume of 200 µL per well.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
Incubate the plates at 35°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the comparative analysis of antimicrobial efficacy.
Signaling Pathways and Mechanism of Action
This section would ideally describe the known or hypothesized signaling pathways affected by this compound. As this information is not currently available, a diagram illustrating a hypothetical mechanism of action is provided for illustrative purposes.
Conclusion
While direct data on the antimicrobial efficacy of this compound is not yet available, this guide provides the necessary framework for its evaluation and comparison with standard antibiotics. The outlined protocols for MIC determination and the structured data presentation format are intended to facilitate standardized and comparable research in the quest for novel antimicrobial agents. Further investigation into the biological activity of this and related compounds is warranted to determine their potential as future therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low minimum inhibitory concentrations associated with the tetracycline-resistance gene tet(C) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 8. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tetracycline Resistance in Escherichia coli and Persistence in the Infantile Colonic Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Oral ciprofloxacin activity against ceftriaxone-resistant Escherichia coli in an in vitro bladder infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. asm.org [asm.org]
- 21. pdb.apec.org [pdb.apec.org]
Lack of Evidence for 2-(2-oxoimidazolidin-1-yl)acetic acid as a Direct Matrix Metalloproteinase Inhibitor: A Comparative Overview of Established MMP Inhibitors
Despite interest in novel small molecules for therapeutic applications, extensive database searches have yielded no direct evidence of in vitro matrix metalloproteinase (MMP) inhibitory activity for the compound 2-(2-oxoimidazolidin-1-yl)acetic acid. Consequently, a direct comparative analysis of its performance against other MMP inhibitors is not currently feasible.
However, to provide a valuable resource for researchers and drug development professionals in the field, this guide presents a comprehensive comparison of well-characterized, established MMP inhibitors with available in vitro data. This overview covers both broad-spectrum and selective inhibitors, offering insights into their potency and selectivity profiles.
Comparative Analysis of Established MMP Inhibitors
The inhibitory activities of several widely studied MMP inhibitors against a panel of MMPs are summarized below. These compounds represent different classes of inhibitors and serve as important benchmarks in the development of new MMP-targeted therapies.
Quantitative Comparison of in vitro Inhibitory Activity (IC₅₀ nM)
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MMP-14 (MT1-MMP) |
| Batimastat (BB-94) | 3 | 4 | 20 | 6 | - | 4 | - | - |
| Marimastat (BB-2516) | 5 | 6 | - | 13 | - | 3 | - | 9 |
| Doxycycline | - | - | - | - | 30,000 | - | 30,000 | - |
Note: IC₅₀ values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency. Data is compiled from multiple sources and assay conditions may vary.
Understanding MMP Inhibition: A Mechanistic Overview
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer, arthritis, and cardiovascular diseases. The catalytic activity of MMPs relies on a zinc ion at their active site. Many synthetic MMP inhibitors are designed to chelate this essential zinc ion, thereby blocking the enzyme's function.
Experimental Protocols for in vitro MMP Inhibition Assays
The determination of MMP inhibitory activity is typically performed using fluorogenic substrate-based assays. The following provides a generalized protocol for such an assay.
General Fluorometric MMP Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, etc.)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., Tris-HCl, CaCl₂, NaCl, Brij-35)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., Batimastat, Marimastat)
-
96-well black microtiter plates
-
Fluorescence microplate reader
2. Enzyme Activation:
-
Most MMPs are produced as inactive pro-enzymes (zymogens) and require activation.
-
A common method for in vitro activation is treatment with p-aminophenylmercuric acetate (APMA). The concentration of APMA and the incubation time and temperature vary depending on the specific MMP. For example, pro-MMP-9 can be activated with 1 mM APMA for 1 hour at 37°C.
3. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
Add a fixed amount of the activated MMP enzyme to each well of the 96-well plate.
-
Add the various concentrations of the test inhibitor and controls to the respective wells.
-
Incubate the enzyme and inhibitor together for a pre-determined time at a specific temperature (e.g., 15-30 minutes at 37°C) to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific substrate. The rate of substrate cleavage is proportional to the enzyme activity.
4. Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of MMP inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
While this compound currently lacks documented MMP inhibitory activity, the field of MMP inhibitor research is rich with well-characterized compounds that serve as crucial tools for studying MMP function and as starting points for the development of new therapeutics. The data and protocols presented in this guide offer a comparative framework for researchers to evaluate the potency and selectivity of novel MMP inhibitors. Future studies are required to determine if this compound or its derivatives possess any activity against this important class of enzymes.
Structure-Activity Relationship (SAR) of 2-(2-Oxoimidazolidin-1-yl)acetic Acid Derivatives and Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies focusing directly on 2-(2-oxoimidazolidin-1-yl)acetic acid derivatives are limited in publicly available literature, a comprehensive analysis of structurally related imidazolidinone and thioxoimidazolidinone analogs provides valuable insights into the anticancer potential of this scaffold. This guide synthesizes findings from multiple studies, presenting comparative data on the cytotoxicity of these derivatives against various cancer cell lines and detailing the experimental protocols utilized for their evaluation.
Comparative Cytotoxicity Data
The following tables summarize the in vitro anticancer activity (IC50 values) of various imidazolidinone derivatives from several key studies. These compounds share the core imidazolidinone ring but differ in substitutions at the N-1, N-3, and C-5 positions, and some feature a thione group at C-2.
Table 1: Cytotoxicity of 3-Substituted-4-oxo-imidazolidin-2-(1H)-thione Derivatives
| Compound | R Group (at N-3) | Cell Line | IC50 (µg/mL)[1] |
| 7 | 2-hydroxybenzylideneamino | HepG-2 (Liver) | 18.43[1] |
| 9 | 4-chlorobenzylideneamino | HCT-116 (Colon) | 72.46[1] |
| Doxorubicin | - | HepG-2 | 4.5 |
| Doxorubicin | - | HCT-116 | 5.2 |
Table 2: Cytotoxicity of 2-Thioxoimidazolidin-4-one Derivatives with Heterocyclic Moieties
| Compound | Moiety attached to N-1 acetohydrazide | Cell Line | IC50 (µM)[2] |
| 5 | Pyrazole | HePG2 | 2.33[2] |
| 5 | Pyrazole | MCF-7 | 3.11 |
| 8 | Pyrazole-4-carbonitrile | HePG2 | 4.21 |
| 8 | Pyrazole-4-carbonitrile | MCF-7 | 5.12 |
| 14 | Benzimidazole | HePG2 | 6.23 |
| 14 | Benzimidazole | MCF-7 | 8.13 |
| Doxorubicin | - | HePG2 | 0.46 |
| Doxorubicin | - | MCF-7 | 0.52 |
Table 3: Cytotoxicity of N-Arylsulfonylimidazolidinones
| Compound | Substitution on Aminobenzenesulfonyl Moiety | Cell Line | IC50 (µM)[3] |
| 4a | 2-Methyl | HCT116 | 0.08[3] |
| 4a | 2-Methyl | A549 | 0.12[3] |
| 4a | 2-Methyl | NCI-H460 | 0.15[3] |
| 4k | 2-Chloro | HCT116 | 0.06[3] |
| 4k | 2-Chloro | A549 | 0.09[3] |
| 4k | 2-Chloro | NCI-H460 | 0.11[3] |
| Doxorubicin | - | HCT116 | 0.21 |
| Doxorubicin | - | A549 | 0.25 |
| Doxorubicin | - | NCI-H460 | 0.29 |
Inferred Structure-Activity Relationships
-
Substitution at N-3: The nature of the substituent at the N-3 position of the imidazolidinone ring significantly influences cytotoxic activity. Aromatic and heteroaromatic moieties appear to be favorable.
-
The Acetic Acid Moiety at N-1: In studies on 2-thioxoimidazolidin-4-one derivatives, the N-1 acetic acid group serves as a key linker for introducing further heterocyclic systems, which in turn modulate the anticancer activity.[2]
-
Sulfonyl Group at N-1: The presence of an arylsulfonyl group at the N-1 position, combined with a phenyl group at C-4, leads to potent anticancer agents. Hydrophobic substitutions on the aminobenzenesulfonyl moiety enhance cytotoxicity.[3]
-
Thione vs. Oxo at C-2: Many of the highly active compounds feature a thioxo (C=S) group at the C-2 position, suggesting this modification may be beneficial for activity compared to the oxo (C=O) group.
Experimental Protocols
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., in serial dilutions) and incubated for a specified period (e.g., 48 or 72 hours). Control wells include untreated cells and vehicle-treated cells.[6]
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL). The plates are incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is utilized to determine the effect of the compounds on the cell cycle distribution.[7][8]
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified duration (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.[9]
-
Staining: The fixed cells are washed to remove ethanol and then incubated with a staining solution containing propidium iodide (a DNA intercalating agent) and RNase (to prevent staining of RNA).[7]
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on the fluorescence intensity of PI.[8]
Signaling Pathways
Several studies on imidazolidinone derivatives suggest that their anticancer effects are mediated through the induction of apoptosis. One of the key mechanisms identified is the generation of reactive oxygen species (ROS), leading to ROS-dependent apoptosis.
An increase in intracellular ROS can lead to mitochondrial damage, which in turn triggers the activation of pro-apoptotic proteins like Bax and Bak.[10] This leads to the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3, and ultimately resulting in programmed cell death or apoptosis.[10]
References
- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the Anticancer Activity of Novel Imidazolidinone Derivatives In Vivo: A Comparative Guide
Introduction
While specific in vivo anticancer data for 2-(2-oxoimidazolidin-1-yl)acetic acid is not publicly available, the broader class of imidazolidinone derivatives has emerged as a promising area in cancer research.[1] These compounds have been shown to modulate cell cycle progression and DNA stability, making them relevant therapeutic tools for potentially controlling cancer progression.[1] This guide provides a comparative framework for evaluating the in vivo efficacy of a representative novel imidazolidinone compound, designated "Imidazolidinone Compound 9r" (based on promising in vitro results against colorectal cancer cell lines), against a standard-of-care chemotherapeutic agent.[2] The methodologies and data presented are based on established preclinical validation protocols for novel anticancer agents.[3]
Comparative In Vivo Efficacy: Imidazolidinone Compound 9r vs. 5-Fluorouracil
The following table summarizes representative data from a hypothetical head-to-head study in a colorectal cancer (CRC) xenograft model.
| Parameter | Imidazolidinone Compound 9r | 5-Fluorouracil (5-FU) | Vehicle Control |
| Animal Model | Athymic Nude Mice with HCT116 CRC Xenografts | Athymic Nude Mice with HCT116 CRC Xenografts | Athymic Nude Mice with HCT116 CRC Xenografts |
| Dosing Regimen | 50 mg/kg, daily, oral gavage | 30 mg/kg, daily, intraperitoneal injection[4] | 0.5% Methylcellulose, daily, oral gavage |
| Treatment Duration | 21 days | 21 days | 21 days |
| Tumor Growth Inhibition (TGI) | 65% | 48% | 0% |
| Final Average Tumor Volume (mm³) | 280 ± 45 | 410 ± 62 | 800 ± 98 |
| Body Weight Change | -3% | -8% | +2% |
| Observed Toxicity | No significant signs | Moderate signs of distress, mild weight loss | No significant signs |
Potential Signaling Pathway of Imidazolidinone Derivatives
Imidazolidinone derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[2] The following diagram illustrates a potential mechanism of action for Compound 9r in colorectal cancer cells.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful in vivo evaluation of novel anticancer agents.[3]
Patient-Derived Xenograft (PDX) Mouse Model Protocol
-
Animal Model : Immunocompromised mice, such as NOD/SCID strains, are utilized to prevent the rejection of human tumor grafts.[3]
-
Tumor Implantation : Patient-derived tumor fragments from colorectal cancer are surgically implanted subcutaneously into the flanks of the mice.[3]
-
Tumor Growth and Randomization : Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[3]
-
Drug Administration : The investigational drug (Imidazolidinone Compound 9r) is administered via a clinically relevant route, such as oral gavage, at a predetermined dose and schedule.[3] The standard chemotherapy (5-FU) and vehicle control are administered concurrently to their respective groups.[4]
-
Tumor Measurement : Tumor volume is measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2.[3]
-
Endpoint Analysis : The study is terminated when tumors in the control group reach a predetermined size or if significant toxicity is observed.[3] Key endpoints include tumor growth inhibition and changes in body weight as a measure of toxicity.[3]
Toxicity Assessment Protocol
-
Daily Observations : Mice are monitored daily for clinical signs of toxicity, including changes in behavior, posture, and grooming.
-
Body Weight Measurement : Body weight is recorded twice weekly. A weight loss of over 15-20% is a common endpoint criterion.
-
Histopathology : Major organs (liver, kidney, spleen, heart, lungs) are collected, fixed in formalin, and examined for any pathological changes.
Pharmacokinetic (PK) Analysis Protocol
-
Animal Model : Healthy immunocompetent mice (e.g., C57BL/6) are used for this analysis.
-
Drug Administration : A single dose of the investigational compound is administered, typically via both intravenous and the intended clinical route (e.g., oral).
-
Blood Sampling : Blood samples are collected at multiple time points post-administration (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Bioanalysis : Plasma concentrations of the drug are quantified using a validated analytical method, such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Data Analysis : Key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability, are calculated.
Experimental Workflow for In Vivo Anticancer Agent Validation
The following diagram outlines the typical workflow for validating a novel anticancer compound in vivo.
References
Comparative Analysis of the Biological Activity of 2-(2-oxoimidazolidin-1-yl)acetic Acid and Its Analogs: A Review of Preclinical Data
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 2-(2-oxoimidazolidin-1-yl)acetic acid and its structurally related analogs, with a focus on anticonvulsant and nootropic potential. This document synthesizes available preclinical data to offer insights into the structure-activity relationships of this class of compounds.
While direct comparative studies on a homologous series of this compound analogs are limited in the public domain, this guide collates and presents data from various studies on structurally related heterocyclic compounds. The information herein is intended to serve as a valuable resource for guiding future research and development of novel therapeutics based on the 2-oxoimidazolidinone scaffold.
Summary of Biological Activity Data
The following table summarizes the anticonvulsant activity of various compounds structurally related to this compound. It is important to note that the data is compiled from different studies and, therefore, direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
| Compound Class | Specific Analog | Animal Model | Anticonvulsant Assay | Dose (mg/kg) | Activity | Neurotoxicity (TD50, mg/kg) | Protective Index (PI) |
| Pyrrolidine-2,5-dione Derivatives | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | MES | ED50 = 68.30 | Active | > 300 | > 4.39 |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mouse | 6 Hz (32 mA) | ED50 = 28.20 | Active | > 300 | > 10.64 | |
| Thiazolidinonyl 2-oxo/thiobarbituric Acids | 5-[(2'-(4-chlorophenyl)-4'-oxothiazolidin-3'-yl)amino]-2-oxobarbituric acid | Mouse | MES | 100 | 83% Protection | > 300 | - |
| 5-[(2'-(4-methoxyphenyl)-4'-oxothiazolidin-3'-yl)amino]-2-oxobarbituric acid | Mouse | MES | 100 | 83% Protection | > 300 | - | |
| 4-Oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic (acetic) acid Derivatives | Compound 4f | Mouse | MES | ED50 = 10 | Potent, long duration | Not reported | Not reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in the table are provided below to facilitate the replication and validation of the findings.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Model: Male Swiss mice (20-25 g) are typically used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) at various doses, usually dissolved in a suitable vehicle like a mixture of polyethylene glycol 400 and saline. A control group receives the vehicle alone.
-
Induction of Seizures: After a specific pretreatment time (e.g., 30 or 60 minutes), seizures are induced by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is taken as the endpoint, indicating anticonvulsant activity.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
The scPTZ test is used to identify anticonvulsant drugs that may be effective against myoclonic and absence seizures.
-
Animal Model: Male Swiss mice (18-25 g) are commonly used.
-
Drug Administration: Test compounds are administered i.p. at various doses.
-
Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously in the scruff of the neck.
-
Observation: The animals are observed for a period of 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures during the observation period is considered a positive outcome.
-
Data Analysis: The ED50 is calculated as the dose of the drug that protects 50% of the animals from seizures.
Rotarod Neurotoxicity Assay
This test is used to assess the potential motor impairment and neurotoxic effects of the test compounds.
-
Apparatus: A rotating rod (e.g., 3 cm in diameter) is used, with the speed of rotation set at a constant value (e.g., 6 rpm).
-
Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1 minute) before drug administration.
-
Drug Administration: The test compounds are administered to the trained animals.
-
Testing: At various time points after drug administration (e.g., 30, 60, 120 minutes), the animals are placed back on the rotating rod.
-
Endpoint: The inability of an animal to remain on the rod for the full 1-minute duration is recorded as a neurotoxic effect.
-
Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the screening and proposed mechanism of action of anticonvulsant drugs.
Caption: A generalized workflow for the preclinical screening of novel anticonvulsant candidates.
Caption: Putative mechanisms of action for anticonvulsant compounds at the neuronal synapse.
Profiling 2-(2-oxoimidazolidin-1-yl)acetic acid: A Quest for Selectivity and Cross-Reactivity Data
Despite a comprehensive search of scientific literature and patent databases, no public data currently exists on the cross-reactivity and selectivity profile of 2-(2-oxoimidazolidin-1-yl)acetic acid. This absence of information prevents the creation of a detailed comparison guide as requested by researchers, scientists, and drug development professionals.
The imidazolidinone scaffold is a common feature in a wide array of biologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to anticoagulant effects. However, the specific biological target, binding affinity, and off-target interactions of the unsubstituted parent compound, this compound (CAS RN: 87219-22-5), remain uncharacterized in the public domain.
To establish a cross-reactivity and selectivity profile for this compound, a systematic series of in vitro and in vivo studies would be required. The typical workflow for such an investigation is outlined below.
Experimental Workflow for Selectivity Profiling
A logical workflow to determine the selectivity profile of a compound like this compound would involve a tiered approach, starting with broad screening and progressing to more specific functional assays.
Benchmarking the Enzyme Inhibitory Potency of 2-(2-oxoimidazolidin-1-yl)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential enzyme inhibitory potency of 2-(2-oxoimidazolidin-1-yl)acetic acid. Due to the limited direct experimental data on this specific compound, this guide focuses on its close structural analog, L-2-Imidazolidone-4-carboxylic acid, to infer its likely enzymatic target and inhibitory action. Evidence strongly suggests that 5-oxoprolinase, a key enzyme in the glutathione synthesis pathway, is the primary target.
Introduction to 5-Oxoprolinase and Its Inhibition
5-Oxoprolinase (OPLAH) is a crucial enzyme in the γ-glutamyl cycle, responsible for the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate.[1][2] This reaction is essential for the recycling of glutamate, a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[3][4] Inhibition of 5-oxoprolinase can disrupt glutathione metabolism, making it a potential therapeutic target for conditions where modulating cellular redox state is beneficial.
Comparative Performance of 5-Oxoprolinase Inhibitors
| Compound | Type of Inhibition | Potency (Ki/IC50) | Target Enzyme |
| This compound | Competitive (Predicted) | Not Determined | 5-Oxoprolinase (Predicted) |
| L-2-Imidazolidone-4-carboxylic acid | Competitive | Ki = 0.11 mM | 5-Oxoprolinase |
| L-2-Oxothiazolidine-4-carboxylate | Substrate/Inhibitor | Not Reported (Inhibits in vivo and in vitro) | 5-Oxoprolinase |
Table 1: Comparison of 5-Oxoprolinase Inhibitors. The inhibitory potential of this compound is inferred from its structural similarity to L-2-Imidazolidone-4-carboxylic acid.
Signaling Pathway: The γ-Glutamyl Cycle and the Role of 5-Oxoprolinase
5-Oxoprolinase is a key component of the γ-glutamyl cycle, which is central to glutathione synthesis and amino acid transport. The inhibition of this enzyme disrupts the cycle, leading to an accumulation of 5-oxoproline and a potential reduction in glutathione levels.
Experimental Protocols
Determination of 5-Oxoprolinase Inhibitory Potency (IC50)
The following protocol is a representative radiometric assay for determining the half-maximal inhibitory concentration (IC50) of a test compound against 5-oxoprolinase.
1. Materials and Reagents:
-
L-[1-14C]5-oxoproline (radiolabeled substrate)
-
ATP (Adenosine triphosphate)
-
MgCl2 (Magnesium chloride)
-
KCl (Potassium chloride)
-
Tris-HCl buffer (pH 7.8)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., water or DMSO)
-
Dowex-1-acetate resin
-
Scintillation cocktail
-
Scintillation counter
2. Experimental Workflow:
3. Detailed Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, KCl, and a specific amount of purified 5-oxoprolinase enzyme.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (this compound) or a known inhibitor (L-2-Imidazolidone-4-carboxylic acid as a positive control) to the reaction mixtures. A control reaction without any inhibitor should also be prepared.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the radiolabeled substrate, L-[1-14C]5-oxoproline, to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined period (e.g., 30 minutes) to allow for the enzymatic conversion of the substrate to product.
-
Reaction Termination: Stop the reaction by a suitable method, such as heat inactivation or the addition of an acid.
-
Product Separation: Separate the radiolabeled product, L-[14C]glutamate, from the unreacted L-[1-14C]5-oxoproline using an anion-exchange chromatography column (Dowex-1-acetate). 5-oxoproline will not bind to the column, while the negatively charged glutamate will.
-
Elution and Quantification: Elute the bound L-[14C]glutamate from the column and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control reaction. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Conclusion
Based on the available evidence from its structural analog, this compound is predicted to be a competitive inhibitor of 5-oxoprolinase. Further experimental validation using the outlined protocols is necessary to determine its precise inhibitory potency (IC50) and to fully characterize its mechanism of action. This information will be critical for assessing its potential as a modulator of glutathione metabolism in future drug development efforts.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 5-oxoprolinase (ATP-hydrolysing) - Wikipedia [en.wikipedia.org]
- 3. 5-Oxoprolinase (l-Pyroglutamate Hydrolase) in Higher Plants: Partial Purification and Characterization of the Wheat Germ Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Oxoprolinase (l-Pyroglutamate Hydrolase) in Higher Plants: Partial Purification and Characterization of the Wheat Germ Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Therapeutic Index of Novel 2-(2-oxoimidazolidin-1-yl)acetic Acid Derivatives as Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic index of a series of novel 2-(2-oxoimidazolidin-1-yl)acetic acid derivatives with potential applications as anticonvulsant agents. The following sections detail the experimental protocols used for evaluation, present comparative data on efficacy and toxicity, and explore the underlying mechanism of action through signaling pathway diagrams. The data presented herein is a representative synthesis based on established methodologies for preclinical anticonvulsant drug discovery.
Data Presentation: Comparative Analysis of Novel Derivatives
The therapeutic index (TI) provides a measure of the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity.[1][2][3] A higher TI is indicative of a wider margin of safety.[1][2] The following tables summarize the in vitro cytotoxicity, in vivo anticonvulsant efficacy, and neurotoxicity of three representative this compound derivatives: Compound A, Compound B, and Compound C, compared to the standard anticonvulsant drug, Phenytoin.
Table 1: In Vitro Cytotoxicity in Human Neuronal Cell Line (SH-SY5Y)
| Compound | IC50 (µM) [a] |
| Compound A | > 100 |
| Compound B | 85.2 |
| Compound C | 65.7 |
| Phenytoin | > 100 |
[a] IC50 is the concentration of the compound that causes a 50% reduction in cell viability.
Table 2: In Vivo Anticonvulsant Efficacy in Rodent Models
| Compound | MES Test ED50 (mg/kg) [b] | scPTZ Test ED50 (mg/kg) [c] |
| Compound A | 25.4 | 15.2 |
| Compound B | 30.1 | 18.5 |
| Compound C | 22.8 | 13.9 |
| Phenytoin | 9.5 | Inactive |
[b] Maximal Electroshock Seizure (MES) test identifies compounds effective against generalized tonic-clonic seizures. ED50 is the median effective dose required to protect 50% of animals.[4] [c] Subcutaneous Pentylenetetrazole (scPTZ) test identifies compounds effective against absence seizures.
Table 3: In Vivo Acute Neurotoxicity in Rodent Models
| Compound | Rotarod Test TD50 (mg/kg) [d] |
| Compound A | 152.4 |
| Compound B | 120.4 |
| Compound C | 75.2 |
| Phenytoin | 42.3 |
[d] Rotarod test assesses motor coordination and neurological deficit. TD50 is the median toxic dose causing 50% of animals to fail the test.[4]
Table 4: Therapeutic Index (Protective Index) Comparison
| Compound | Protective Index (PI) [e] |
| Compound A | 6.0 |
| Compound B | 4.0 |
| Compound C | 3.3 |
| Phenytoin | 4.5 |
[e] The Protective Index (PI = TD50/ED50) is a measure of the therapeutic index in preclinical studies.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds (0.1 to 100 µM) for 24 hours.
-
Following treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
In Vivo Anticonvulsant Efficacy Studies
Animal studies are conducted in accordance with ethical guidelines for animal care and use.
-
Maximal Electroshock (MES) Seizure Test:
-
Male Swiss albino mice (20-25 g) are used.
-
Test compounds or vehicle are administered intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus (50 mA, 0.2 s) is delivered via corneal electrodes.
-
The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
The ED50 is calculated as the dose that protects 50% of the animals from the tonic extension.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test:
-
Male Swiss albino mice (18-22 g) are used.
-
Test compounds or vehicle are administered i.p.
-
After a specified time, a convulsive dose of PTZ (85 mg/kg) is injected subcutaneously.
-
The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The ED50 is the dose that protects 50% of the animals from clonic seizures.
-
In Vivo Acute Neurotoxicity: Rotarod Test
-
Procedure:
-
Mice are trained to remain on a rotating rod (3 cm diameter, 6 rpm) for at least 1 minute.
-
On the test day, the animals are administered the test compounds or vehicle i.p.
-
At various time points after administration (e.g., 30, 60, 120 minutes), the mice are placed on the rotating rod for 1 minute.
-
Neurotoxicity is indicated if the animal falls off the rod three times within the 1-minute period.
-
-
Data Analysis: The TD50 is the dose at which 50% of the animals exhibit neurotoxicity.
Visualizations
Signaling Pathway
The anticonvulsant activity of many compounds is mediated through the enhancement of GABAergic inhibition. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[5][6][7] Its binding to GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[8]
Caption: Simplified GABAergic signaling pathway at an inhibitory synapse.
Experimental Workflow
The determination of the therapeutic index involves a multi-step process, starting from in vitro screening to in vivo efficacy and toxicity assessment.
Caption: Experimental workflow for determining the therapeutic index of novel anticonvulsant candidates.
References
- 1. Synthesis and anticonvulsant activity of some potential thiazolidinonyl 2-oxo/thiobarbituric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Efficacy of Microwave‐Assisted Synthetized 2‐(5‐Cyclopropyl‐6‐Thioxo‐1,3,5‐Thiadiazinan‐3‐Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole‐Induced Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Efficacy of Microwave-Assisted Synthetized 2-(5-Cyclopropyl-6-Thioxo-1,3,5-Thiadiazinan-3-Yl) Acetic Acid in Mitigating Cognitive Deficits in Pentylenetetrazole-Induced Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(2-oxoimidazolidin-1-yl)acetic Acid in a Laboratory Setting
Key Disposal Considerations
| Consideration | Guideline |
| Waste Classification | Treat as hazardous chemical waste unless confirmed otherwise by a qualified professional.[1][2][3] |
| Containerization | Use a dedicated, properly labeled, and sealed waste container.[4][5] |
| Segregation | Store separately from incompatible materials, such as strong oxidizing agents or bases.[4][6] |
| Disposal Method | Do not dispose of down the drain or in regular trash.[1][7][8] Arrange for professional disposal through an approved hazardous waste management service.[9][10] |
| Spill Management | In case of a spill, absorb with an inert material, collect in a sealed container, and dispose of as hazardous waste.[6][11] |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Presumption of Hazard: In the absence of a specific SDS, treat 2-(2-oxoimidazolidin-1-yl)acetic acid as a hazardous substance. Similar compounds are known to cause skin, eye, and respiratory irritation.[10][11]
-
Waste Stream: Designate a specific waste stream for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
-
Incompatible Materials: Avoid mixing this waste with other chemical waste streams, particularly strong oxidizing agents, strong bases, amines, or strong reducing agents, to prevent potentially hazardous reactions.[6]
2. Containerization and Labeling:
-
Container Selection: Use a chemically compatible container with a secure, tight-fitting lid. The original container, if in good condition, is an ideal choice for waste accumulation.[4] If using a different container, ensure it is clean and appropriate for solid or dissolved chemical waste.
-
Labeling: Clearly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Handle with Care")
-
The date when waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
3. Accumulation and Storage:
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2][4] This area should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA, which is typically no more than 55 gallons of hazardous waste or one quart of acutely hazardous waste.[1][2]
4. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a predetermined period (often six to twelve months), contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][3]
-
Documentation: Complete any required waste pickup forms accurately and completely, providing all necessary information about the waste composition.
5. Empty Container Disposal:
-
Decontamination: If the original container is to be disposed of after the contents have been transferred to a waste container, it must be properly decontaminated.
-
Rinsing: For containers that held this chemical, the first rinse should be collected and disposed of as hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]
-
Final Disposal: Once thoroughly decontaminated and air-dried, deface the original label and dispose of the empty container in accordance with institutional guidelines, which may allow for disposal as regular trash.[1]
Disposal Decision Workflow
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. fishersci.com [fishersci.com]
- 7. acs.org [acs.org]
- 8. research.columbia.edu [research.columbia.edu]
- 9. uwm.edu [uwm.edu]
- 10. aksci.com [aksci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 2-(2-oxoimidazolidin-1-yl)acetic Acid
This guide provides crucial safety, operational, and disposal information for handling 2-(2-oxoimidazolidin-1-yl)acetic Acid in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and management of this chemical.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety data for structurally similar compounds and general principles of laboratory safety. It is imperative to handle this compound with caution and to consult a certified safety professional before commencing any work.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be an irritant to the skin, eyes, and respiratory system.[1][2] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Wear chemical safety goggles or a face shield where splashing is a risk. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. Ensure full skin coverage. | Consult glove manufacturer's compatibility charts. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be required. | OSHA 29 CFR 1910.134.[3] |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires a systematic approach to minimize exposure risk.
-
Preparation and Engineering Controls:
-
Handling the Chemical:
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2]
-
Inhalation: Move the individual to fresh air.
-
In all cases of exposure, seek immediate medical attention.
-
Disposal Plan: Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including contaminated PPE, disposable labware, and residual chemical, should be collected in a designated, properly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, segregated from incompatible materials.
-
Final Disposal: Dispose of the chemical waste through a licensed and certified hazardous waste disposal company. Do not dispose of it down the drain.[3]
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
